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  • Product: 2-bromo-5-(difluoromethoxy)benzoic acid
  • CAS: 1427373-00-9

Core Science & Biosynthesis

Foundational

2-bromo-5-(difluoromethoxy)benzoic acid CAS 1427373-00-9 properties

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Strategic Utilization of 2-Bromo-5-(difluoromethoxy)benzoic Acid in Drug Discovery

CAS: 1427373-00-9 Formula: C₈H₅BrF₂O₃ Molecular Weight: 267.03 g/mol [1]

Executive Summary: The Fluorine Advantage

In the landscape of modern medicinal chemistry, 2-bromo-5-(difluoromethoxy)benzoic acid serves as a high-value scaffold, offering a unique intersection of structural orthogonality and physicochemical modulation.[1] Unlike simple aryl halides, this molecule incorporates the difluoromethoxy group (-OCF₂H) , a moiety that has gained prominence as a "lipophilic hydrogen bond donor" and a metabolically stable bioisostere of the methoxy group.[2]

This guide analyzes the molecule not merely as a reagent, but as a strategic tool for Lead Optimization . The presence of a carboxylic acid (C1) and an aryl bromide (C2) provides two distinct vectors for structural elaboration, while the C5-difluoromethoxy group modulates the electronic and lipophilic profile of the final drug candidate, often improving oral bioavailability and metabolic half-life compared to non-fluorinated analogs.

Physicochemical Profile

The following data aggregates predicted and class-typical properties for CAS 1427373-00-9.

PropertyValue / DescriptionSignificance in Drug Design
Appearance White to off-white crystalline solidStandard for benzoic acid derivatives; indicates high purity potential.[1]
pKa (Acid) ~2.5 – 2.9 (Predicted)The ortho-bromo and meta-difluoromethoxy groups are electron-withdrawing, increasing acidity compared to benzoic acid (pKa 4.2).[1]
LogP (Lipophilicity) ~2.4 – 2.8The -OCF₂H group increases lipophilicity (π ≈ +0.[1]65) compared to -OCH₃, aiding membrane permeability.[1]
H-Bond Donor 2 (COOH and -OCF₂H)The -OCF₂H proton is a weak H-bond donor, capable of specific interactions with receptor pockets (e.g., serine proteases).[1]
Metabolic Stability HighThe C-F bond strength resists oxidative metabolism (O-dealkylation) common to methoxy groups.[1][2]

Synthetic Accessibility & Manufacturing

While various routes exist, the most robust industrial approach prioritizes the installation of the difluoromethoxy group on a pre-brominated scaffold to avoid regioselectivity issues during bromination.

Recommended Protocol: Difluoromethylation of 2-Bromo-5-hydroxybenzoic acid

Reaction Logic: Direct alkylation of the phenolic oxygen using chlorodifluoromethane (Freon-22) or sodium chlorodifluoroacetate.[1]

  • Precursor: 2-bromo-5-hydroxybenzoic acid.[1]

  • Reagents: Sodium chlorodifluoroacetate (

    
    ), 
    
    
    
    , DMF/Water.[1]
  • Mechanism: In situ generation of difluorocarbene (

    
    ) which inserts into the O-H bond.[1]
    

Step-by-Step Methodology:

  • Dissolution: Dissolve 2-bromo-5-hydroxybenzoic acid (1.0 eq) in DMF/Water (9:1 ratio).

  • Base Addition: Add

    
     (3.0 eq) to deprotonate the phenol and carboxylic acid.
    
  • Carbene Source: Add Sodium chlorodifluoroacetate (2.5 eq).

  • Heating: Heat the mixture to 95-100°C. Note: Vigorous CO₂ evolution occurs; ensure proper venting.

  • Workup: Cool to room temperature, dilute with water, and acidify to pH 3 with 1N HCl. Extract with Ethyl Acetate.[1]

  • Purification: Recrystallization from Ethanol/Water is preferred over column chromatography for scale-up.[1]

Reactivity Profile & Functionalization

The core value of CAS 1427373-00-9 lies in its orthogonal reactivity .[1] The carboxylic acid and the aryl bromide can be engaged sequentially without protecting groups, provided the correct order of operations is followed.

Workflow Visualization

Reactivity_Pathway Start 2-bromo-5-(difluoromethoxy) benzoic acid (CAS 1427373-00-9) Path_A Route A: Suzuki First (Biaryl Acid) Start->Path_A Pd(dppf)Cl2, Ar-B(OH)2 Na2CO3, Dioxane/H2O (Suzuki Coupling) Path_B Route B: Amide First (Aryl Bromide Amide) Start->Path_B R-NH2, HATU, DIPEA DMF (Amide Coupling) Final_A Functionalized Biaryl Scaffold Path_A->Final_A Amide Coupling (Late Stage) Final_B Complex Heterocyclic Inhibitor Path_B->Final_B Suzuki/Buchwald (Late Stage)

Figure 1: Divergent synthetic pathways allowing for flexible library generation.[1]

Critical Protocol: Suzuki-Miyaura Coupling (Sterically Hindered)

Due to the ortho-carboxylic acid (or carboxylate), the bromine at C2 is sterically crowded.[1] Standard conditions often fail.

  • Catalyst:

    
     or 
    
    
    
    (High turnover for hindered halides).[1]
  • Base:

    
     (Tribasic potassium phosphate) is superior to carbonate for hindered acids.[1]
    
  • Solvent: 1,4-Dioxane/Water (4:1).[1]

  • Temperature: 90°C. Microwave irradiation (110°C, 30 min) significantly improves yield.[1]

Medicinal Chemistry Applications: The Bioisostere Effect

The -OCF₂H group is not merely a "heavy methoxy."[1][2][3][4] It imparts specific pharmacological advantages:

  • Lipophilic Hydrogen Bond Donor: The fluorine atoms withdraw electron density from the oxygen, making the terminal proton acidic enough to act as a weak hydrogen bond donor.[1] This allows the molecule to interact with backbone carbonyls in target proteins (e.g., Kinase hinge regions) where a simple methoxy group (-OCH₃) would function only as an acceptor.[1]

  • Metabolic Blocking: In many drug scaffolds (e.g., Roflumilast, Pantoprazole), methoxy groups are sites of rapid metabolic clearance via O-demethylation.[1] Replacing -OCH₃ with -OCF₂H blocks this pathway due to the strength of the C-F bond and the modified electronics, extending the drug's half-life (

    
    ).[1]
    
  • Conformational Locking: The -OCF₂H group prefers an orthogonal conformation relative to the phenyl ring to minimize dipole repulsion, potentially locking the bioactive conformation of the drug molecule.

Handling & Safety

  • Hazard Identification: Irritant (Skin/Eye/Respiratory).[1]

  • Specific Risk: As a benzoic acid derivative, dust inhalation can cause severe respiratory irritation.[1]

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The C-Br bond is light-sensitive over long durations; amber vials are required.[1]

References

  • PubChem. (2025).[1] Compound Summary: 2-bromo-5-(difluoromethoxy)benzoic acid.[1] National Library of Medicine.[1] [Link]1]

  • Erickson, J. A., et al. (2020).[1] The Difluoromethoxy Group: A Lipophilic Hydrogen Bond Donor.[1][2][3] Journal of Medicinal Chemistry. (Contextual citation for OCF2H properties). [Link]1]

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]1]

  • Google Patents. (2021).[1] Method for preparing 2-bromo-4,5-dimethoxybenzoic acid (Analogous synthetic route methodology). CN102267894A.[1] 1]

Sources

Exploratory

Introduction: The Strategic Importance of 2-bromo-5-(difluoromethoxy)benzoic acid

An In-depth Technical Guide to the Chemical Structure Analysis of 2-bromo-5-(difluoromethoxy)benzoic acid Prepared by: Gemini, Senior Application Scientist In the landscape of modern drug discovery and materials science,...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Structure Analysis of 2-bromo-5-(difluoromethoxy)benzoic acid

Prepared by: Gemini, Senior Application Scientist

In the landscape of modern drug discovery and materials science, the precise architectural control of molecular building blocks is paramount. 2-bromo-5-(difluoromethoxy)benzoic acid is a highly functionalized aromatic compound that serves as a valuable intermediate in the synthesis of complex molecules. Its structure is distinguished by three key features: a carboxylic acid group, a bromine atom, and a difluoromethoxy group.

The difluoromethoxy (-OCF₂H) moiety, in particular, has garnered significant interest in medicinal chemistry. It is often employed as a bioisosteric replacement for hydroxyl, thiol, or amine groups.[1] This substitution can enhance metabolic stability by strengthening the adjacent C-O bond, modulate lipophilicity to improve membrane permeability, and introduce the capacity for hydrogen bond donation through its polarized C-H bond, thereby improving binding affinity to biological targets.[2][3] The bromine atom provides a versatile synthetic handle for cross-coupling reactions, enabling the construction of more complex molecular frameworks.[4]

This guide provides a comprehensive analysis of the chemical structure of 2-bromo-5-(difluoromethoxy)benzoic acid, detailing the application of key analytical techniques for its unambiguous identification and characterization. We will explore the causality behind experimental choices and present validated protocols for researchers, scientists, and drug development professionals.

Molecular and Physicochemical Profile

A foundational step in any chemical analysis is the confirmation of the molecule's basic properties. High-resolution mass spectrometry provides the most accurate initial confirmation of the elemental composition.

Chemical Structure

The structural arrangement of 2-bromo-5-(difluoromethoxy)benzoic acid is depicted below.

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Foundational

Metabolic Stability Profile: 2-Bromo-5-(difluoromethoxy)benzoic Acid Scaffold

This guide provides an in-depth technical analysis of the metabolic stability of the 2-bromo-5-(difluoromethoxy)benzoic acid scaffold. It is designed for medicinal chemists and DMPK scientists evaluating this moiety as a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the metabolic stability of the 2-bromo-5-(difluoromethoxy)benzoic acid scaffold. It is designed for medicinal chemists and DMPK scientists evaluating this moiety as a building block or core pharmacophore in drug discovery.

Executive Summary

The 2-bromo-5-(difluoromethoxy)benzoic acid scaffold represents a highly specialized structural motif where metabolic stability is driven by halogenation and bioisosteric replacement.

  • Phase I Stability: High. The scaffold is resistant to oxidative dealkylation and aromatic hydroxylation due to the strong C-F bonds in the difluoromethoxy group and the electron-withdrawing nature of the bromine and carboxyl groups.

  • Phase II Liability: Moderate to High. The primary metabolic clearance pathway is acyl glucuronidation at the carboxylic acid tail.

  • Toxicity Risk: The specific combination of an electron-withdrawing bromine at the ortho position and a difluoromethoxy group enhances the electrophilicity of the resulting acyl glucuronide, potentially increasing the risk of covalent protein binding (idiosyncratic toxicity) compared to non-halogenated analogs.

Structural Dissection & Metabolic Rationale

To predict the metabolic fate of this scaffold, we must deconstruct its three critical functional components.

The Difluoromethoxy Group ( )

Unlike the methoxy group (


), which is a frequent site of metabolic "softness" (prone to CYP450-mediated O-demethylation), the difluoromethoxy group is a robust bioisostere.
  • Mechanism: The C-H bond dissociation energy in

    
     is significantly higher than in 
    
    
    
    due to the strong electron-withdrawing effect of the fluorine atoms. This prevents the initial hydrogen abstraction step required for oxidative dealkylation.
  • Lipophilicity: It acts as a lipophilic hydrogen bond donor (unlike

    
    ), improving membrane permeability while maintaining metabolic inertness [1].[1]
    
The 2-Bromo Substituent

The bromine atom at the C2 position plays a dual role:

  • Steric Shielding: It provides steric bulk ortho to the carboxylic acid. This theoretically hinders the approach of UGT enzymes, potentially reducing the rate of glucuronidation (

    
    ) compared to unsubstituted benzoic acid.
    
  • Electronic Activation: Bromine is electron-withdrawing. While it deactivates the ring towards CYP-mediated oxidation, it increases the acidity of the carboxylic acid and the electrophilicity of the carbonyl carbon in the resulting acyl glucuronide metabolite [2].

The Benzoic Acid Moiety

The carboxyl group is the primary metabolic handle. In the absence of Phase I liability, clearance will be driven by:

  • Glucuronidation: Formation of 1-

    
    -O-acyl glucuronide (AG) by UGTs (e.g., UGT1A9, UGT2B7).
    
  • Glycine Conjugation: Formation of the hippuric acid derivative via acyl-CoA synthetase and glycine N-acyltransferase.

Detailed Metabolic Pathways

The following diagram illustrates the predicted metabolic fate of the scaffold. Note that Pathway A (Glucuronidation) is the major liability, leading to potentially reactive metabolites.

MetabolicPathways Parent 2-Bromo-5-(difluoromethoxy) benzoic acid Hydroxylated Hydroxylated Metabolite (Minor/Trace) Parent->Hydroxylated CYP450 (Blocked by F/Br) AcylCoA Acyl-CoA Intermediate Parent->AcylCoA Acyl-CoA Synthetase AcylGluc 1-beta-O-Acyl Glucuronide (AG) Parent->AcylGluc UGT Enzymes (Major Route) GlycineConj Glycine Conjugate (Stable/Excreted) AcylCoA->GlycineConj Glycine N-acyltransferase Isomers Isomeric AGs (2/3/4-O-acyl) AcylGluc->Isomers Acyl Migration (pH dependent) ProteinAdduct Covalent Protein Adduct (Toxicity Risk) AcylGluc->ProteinAdduct Transacylation (Nucleophilic Attack) Isomers->ProteinAdduct Glycation

Figure 1: Predicted metabolic pathways. The primary risk is the formation of a reactive Acyl Glucuronide, driven by the electron-withdrawing effects of the scaffold substituents.

The Toxicity Risk: Acyl Glucuronide Reactivity

Researchers must prioritize evaluating the reactivity of the acyl glucuronide (AG) formed by this scaffold.

  • The "EWG" Effect: Electron-withdrawing groups (like Br and OCHF2) on the benzoic acid ring destabilize the glycosidic bond of the AG. This promotes acyl migration (rearrangement to 2, 3, and 4-O-acyl isomers) and transacylation (direct attack by protein nucleophiles like lysine residues) [3].

  • Assessment: If the AG half-life (

    
    ) in buffer is short (< 1-2 hours), the scaffold carries a high risk of idiosyncratic toxicity (immune-mediated hepatotoxicity).
    

Experimental Protocols

To validate the stability and safety of this scaffold, the following self-validating experimental workflows are required.

Protocol A: Metabolic Stability in Liver Microsomes (Phase I Check)

Purpose: To confirm the oxidative stability of the OCHF2 and Br groups.

  • Preparation: Thaw pooled human liver microsomes (HLM) on ice. Dilute to 0.5 mg/mL in 100 mM phosphate buffer (pH 7.4).

  • Incubation:

    • Pre-incubate microsomes with test compound (1 µM) for 5 min at 37°C.

    • Start: Initiate reaction with NADPH (1 mM final).

    • Controls: Include a "minus NADPH" control to detect non-CYP degradation (e.g., hydrolysis).

    • Reference: Use Diclofenac (high turnover) and Warfarin (low turnover) as benchmarks.

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 min into ice-cold acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Acceptance Criterion:

    
     parent remaining at 60 min indicates high Phase I stability.
    
Protocol B: Glucuronidation & AG Reactivity Assessment (Phase II Focus)

Purpose: To measure UGT clearance and the chemical reactivity of the metabolite.

  • Microsomal Incubation (UGT):

    • Use HLM (0.5 mg/mL) activated with Alamethicin (50 µg/mL) to permeabilize the membrane (critical for UGT access).

    • Cofactor: UDPGA (2-5 mM).

    • Incubate for 60 min. Monitor loss of parent and appearance of glucuronide (+176 Da).

  • AG Reactivity (Half-life Determination):

    • Note: If the AG cannot be synthesized, generate it biosynthetically using the incubation above, then filter out protein.

    • Incubate the AG in 100 mM phosphate buffer (pH 7.4) at 37°C without enzymes.

    • Monitor degradation rates (

      
      ) via LC-MS.
      
    • Interpretation:

      • 
         hrs: Highly Reactive (High Risk).
        
      • 
         hrs: Stable (Low Risk).
        
Protocol C: Reactive Metabolite Trapping (GSH)

Purpose: To detect electrophilic species (quinones or reactive AGs).

  • System: HLM + NADPH + UDPGA.

  • Trapping Agent: Add Glutathione (GSH) (5 mM) or N-Acetyl Cysteine (NAC) .

  • Analysis: Search for GSH adducts (+307 Da) via LC-MS/MS (Neutral Loss scan of 129 Da).

  • Significance: Detection of a GSH adduct implies the formation of a reactive intermediate capable of binding to host proteins.

Decision Tree for Scaffold Optimization

Use this workflow to make "Go/No-Go" decisions based on metabolic data.

DecisionTree Start Start: 2-Bromo-5-OCHF2 Benzoic Acid Scaffold MicroStab Microsomal Stability (+NADPH) Start->MicroStab PhaseI_Result > 80% Remaining? MicroStab->PhaseI_Result CheckUGT Check Glucuronidation (+UDPGA / Alamethicin) PhaseI_Result->CheckUGT Yes Redesign Redesign: Block Metabolic Soft Spot PhaseI_Result->Redesign No UGT_Result High Turnover? CheckUGT->UGT_Result TestReactivity Test AG Reactivity (Buffer Stability / GSH Trap) UGT_Result->TestReactivity Yes Safe Low Risk: Proceed to In Vivo UGT_Result->Safe No (Stable) TestReactivity->Safe t1/2 > 5h (Stable) RiskAssessment Risk Assessment: Modify Sterics/Electronics TestReactivity->RiskAssessment t1/2 < 2h (Reactive)

Figure 2: Experimental decision matrix for scaffold evaluation.

Comparative Data Table

Parameter2-Br-5-OCHF2-Benzoic AcidUnsubstituted Benzoic Acid2-Br-Benzoic Acid
LogP (Lipophilicity) High (~3.5)Low (~1.9)Medium
CYP Stability High (F-block)HighHigh
UGT Metabolism Moderate (Steric hindered)HighModerate
AG Reactivity High (EWG activation)LowModerate
Primary Risk Acyl Glucuronide ToxicityRapid ClearanceAcyl Glucuronide Toxicity

References

  • Regan, S. L., et al. (2015). Electronic and steric descriptors predicting the reactivity of 1-beta-O-acyl glucuronides derived from benzoic acids. Chemical Research in Toxicology.
  • Shipkova, M., et al. (2003). Acyl glucuronide drug metabolites: toxicological and analytical implications. Therapeutic Drug Monitoring. Retrieved from [Link]

  • ResearchGate. (2024). Mechanisms Mediating the Bioactivation and Potential Toxicity of Carboxylic Acid‐containing Drugs. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Strategic Incorporation of 2-Bromo-5-(difluoromethoxy)benzoic Acid in Drug Discovery Libraries

Introduction: The Strategic Value of a Multifunctional Building Block In the landscape of modern medicinal chemistry, the success of a drug discovery campaign is profoundly influenced by the quality and diversity of its...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of a Multifunctional Building Block

In the landscape of modern medicinal chemistry, the success of a drug discovery campaign is profoundly influenced by the quality and diversity of its screening library. The selection of building blocks for library synthesis is therefore a critical decision point. 2-Bromo-5-(difluoromethoxy)benzoic acid is a prime example of a highly versatile, strategically designed building block that offers medicinal chemists multiple avenues for molecular elaboration and property modulation. Its structure is not accidental; each functional group is deliberately placed to serve as a reactive handle for diversification while simultaneously embedding desirable physicochemical properties into the final compounds.

This guide provides an in-depth analysis of 2-bromo-5-(difluoromethoxy)benzoic acid, detailing its strategic importance and providing robust, field-proven protocols for its application in the synthesis of discovery libraries.

Deconstructing the Molecular Architecture

The utility of this reagent stems from the unique interplay of its three key functional components:

  • The Difluoromethoxy Group (-OCF₂H): This fluorine-containing motif is a powerful tool for enhancing drug-like properties.[1][2] Unlike the more common methoxy (-OCH₃) group, the -OCF₂H group is significantly more resistant to oxidative metabolism, particularly cytochrome P450-mediated O-demethylation.[2] This can lead to improved metabolic stability and a longer plasma half-life for drug candidates.[2][3] Furthermore, the -OCF₂H group is a unique bioisostere; its acidic proton allows it to act as a hydrogen bond donor, mimicking hydroxyl (-OH) or thiol (-SH) groups, while its overall character increases lipophilicity, which can enhance membrane permeability.[1][3][4]

  • The Aryl Bromide (-Br): The bromine atom serves as a highly reliable and versatile synthetic handle for palladium-catalyzed cross-coupling reactions.[5][6] This functionality is a gateway to introducing vast structural diversity. It readily participates in reactions like the Suzuki-Miyaura coupling for C-C bond formation (installing new aryl or alkyl groups) and the Buchwald-Hartwig amination for C-N bond formation (installing a wide range of amines and N-heterocycles).[6][7][8] The reactivity of aryl bromides is generally considered ideal for library synthesis—more reactive than aryl chlorides but more stable and cost-effective than aryl iodides.[9][10]

  • The Carboxylic Acid (-COOH): This functional group is the primary point for diversification via amide bond formation.[11] Given the commercial availability of tens of thousands of primary and secondary amines, the carboxylic acid allows for the rapid generation of large amide libraries. This is a cornerstone of hit-to-lead and lead optimization campaigns, enabling fine-grained exploration of the structure-activity relationship (SAR).[5]

Physicochemical Data & Properties

A clear understanding of a building block's intrinsic properties is essential for experimental design and data interpretation.

PropertyValueSource
Molecular Formula C₈H₅BrF₂O₃[12]
Molecular Weight 267.03 g/mol [12]
Monoisotopic Mass 265.939 Da[12]
XlogP (Predicted) 4.0[12]
Hydrogen Bond Donor Count 1[12]
Hydrogen Bond Acceptor Count 3[12]
Appearance White to off-white solidGeneric
CAS Number 81588773[12]

Core Synthetic Applications & Experimental Protocols

The true power of 2-bromo-5-(difluoromethoxy)benzoic acid is realized through its application in robust, high-throughput synthetic workflows. The following section details validated protocols for the three primary diversification strategies.

Strategy 1: Amide Library Synthesis via Amide Coupling

Causality & Rationale: This is the most direct application, leveraging the carboxylic acid to explore SAR by varying the "R-amine" component. Amide bond formation is one of the most reliable and widely used reactions in medicinal chemistry.[11] The choice of coupling reagent is critical and often depends on the steric and electronic properties of the amine. For general library synthesis, carbodiimide or phosphonium-based reagents offer a good balance of reactivity and functional group tolerance.[11][13]

Experimental Protocol: General Amide Coupling with HATU

  • Reagent Preparation: In a dry reaction vessel under an inert atmosphere (N₂ or Ar), dissolve 2-bromo-5-(difluoromethoxy)benzoic acid (1.0 eq.) in an anhydrous aprotic solvent (e.g., DMF or DCM, 0.2 M).

  • Activation: To the stirred solution, add N,N-Diisopropylethylamine (DIPEA, 2.5 eq.) followed by HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.1 eq.). Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add the desired primary or secondary amine (1.2 eq.) to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature for 4-16 hours. Monitor progress by TLC or LC-MS until the starting acid is consumed.

  • Workup:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash sequentially with 1 M citric acid (to remove excess base), saturated sodium bicarbonate solution (to remove unreacted acid and HATU byproducts), and finally with saturated sodium chloride (brine).[14]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to yield the desired amide.

G cluster_workflow Amide Coupling Workflow start 1. Dissolve Acid in Anhydrous Solvent activate 2. Add Base (DIPEA) & Coupling Reagent (HATU) start->activate Pre-activation add_amine 3. Add Amine (R-NH2) activate->add_amine react 4. Stir at RT (4-16h) add_amine->react workup 5. Aqueous Workup (Acid/Base Wash) react->workup Reaction Complete purify 6. Purify (Chromatography) workup->purify product Final Amide Product purify->product G Pd0 Pd(0)L_n PdII_halide Ar-Pd(II)L_n-Br Pd0->PdII_halide Oxidative Addition PdII_boronate Ar-Pd(II)L_n-R' PdII_halide->PdII_boronate Transmetalation PdII_boronate->Pd0 Biaryl Ar-R' PdII_boronate->Biaryl Reductive Elimination PdII_biaryl Ar-Pd(II)L_n-R' ArBr Ar-Br ArBr->Pd0 Boronic R'-B(OR)₂ Boronic->PdII_halide Base Base Base->PdII_halide G cluster_reactions Diversification Pathways cluster_libraries Generated Libraries BuildingBlock 2-Bromo-5-(difluoromethoxy) benzoic Acid Amide Amide Coupling (via -COOH) BuildingBlock->Amide Suzuki Suzuki Coupling (via -Br) BuildingBlock->Suzuki Buchwald Buchwald-Hartwig (via -Br) BuildingBlock->Buchwald AmideLib Amide Library (R-CO-NR'R'') Amide->AmideLib + Diverse Amines BiarylLib Biaryl Library (Ar-Ar') Suzuki->BiarylLib + Diverse Boronics ArylamineLib Arylamine Library (Ar-NR'R'') Buchwald->ArylamineLib + Diverse Amines

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Application

functionalization of the bromine position in 2-bromo-5-(difluoromethoxy)benzoic acid

Application Note: Functionalization of the Bromine Position in 2-Bromo-5-(difluoromethoxy)benzoic Acid Executive Summary & Strategic Analysis The scaffold 2-bromo-5-(difluoromethoxy)benzoic acid presents a high-value pha...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Functionalization of the Bromine Position in 2-Bromo-5-(difluoromethoxy)benzoic Acid

Executive Summary & Strategic Analysis

The scaffold 2-bromo-5-(difluoromethoxy)benzoic acid presents a high-value pharmacophore for medicinal chemistry. It combines three critical features:

  • C2-Bromine Handle: The primary site for cross-coupling (Suzuki, Buchwald, Heck).

  • C1-Carboxylic Acid: A solubilizing group that often requires protection to prevent catalyst poisoning (formation of unreactive Pd-carboxylates) and protodehalogenation.

  • C5-Difluoromethoxy (-OCHF₂): A lipophilic, metabolically stable bioisostere of the methoxy group. It acts as a weak hydrogen bond donor and significantly alters the electronic vector of the ring compared to a standard ether.

The "Ortho-Acid" Challenge: Direct functionalization of the C2-bromine in the presence of a free C1-carboxylic acid is chemically fraught. The carboxylate anion (generated by the base required for coupling) coordinates tightly to Palladium(II), often arresting the catalytic cycle. Furthermore, the ortho-position creates steric hindrance, requiring highly active catalyst systems.

Strategic Recommendation: For scalable, reproducible results, esterification prior to cross-coupling is the standard operating procedure (SOP). While ligand-free aqueous protocols exist for free acids, they lack the generality required for complex drug synthesis.

Decision Tree & Workflow Visualization

The following logic gate determines the optimal synthetic path based on downstream requirements.

Functionalization_Strategy Start Target: 2-Bromo-5-(difluoromethoxy)benzoic acid Decision Is the Free Acid Required in the Final Step? Start->Decision Path_A PATH A: Direct Coupling (High Risk) Use only if Ester hydrolysis is impossible later. Decision->Path_A No (Rare) Path_B PATH B: Protection-Coupling-Deprotection (Robust) Standard Industry Protocol Decision->Path_B Yes (Recommended) Step_2 Step 2: Cross-Coupling (Suzuki/Buchwald at C-Br) Path_A->Step_2 Requires Water-Soluble Ligands (e.g., sSPhos) Step_1 Step 1: Esterification (MeOH/H2SO4 or MeI/K2CO3) Path_B->Step_1 Step_1->Step_2 Step_3 Step 3: Hydrolysis (LiOH/THF/H2O) Step_2->Step_3 Final Final Functionalized Product Step_3->Final

Figure 1: Strategic decision tree for functionalizing ortho-bromo benzoic acids. Path B is the focus of this Application Note.

Pre-Step: Scaffold Protection (Protocol A)

Before attacking the bromine, we must mask the carboxylic acid. The methyl ester is preferred for its balance of stability and ease of removal.

Protocol A: Fischer Esterification

  • Rationale: Acid-catalyzed esterification avoids the use of alkylating agents (like MeI) which can sometimes alkylate the -OCHF₂ oxygen if conditions are too harsh, though rare. It is scalable and cheap.

Reagents:

  • Substrate: 2-Bromo-5-(difluoromethoxy)benzoic acid (1.0 equiv)

  • Solvent: Methanol (0.5 M concentration)

  • Catalyst: Conc. H₂SO₄ (0.5 equiv) or Thionyl Chloride (1.2 equiv)

Procedure:

  • Dissolve the substrate in anhydrous Methanol.

  • Cool to 0°C. Add Thionyl Chloride dropwise (exothermic).

  • Heat to reflux (65°C) for 3 hours.

  • QC Check: Monitor via TLC (Hexane/EtOAc 3:1). The acid (baseline) should disappear; the ester (Rf ~0.6) will appear.

  • Concentrate in vacuo. Redissolve in EtOAc, wash with Sat. NaHCO₃ (to remove trace acid), then Brine.

  • Dry over Na₂SO₄ and concentrate.

    • Yield Expectation: >95%

    • Data: The product is Methyl 2-bromo-5-(difluoromethoxy)benzoate .

Core Protocol: Suzuki-Miyaura Cross-Coupling (C-C Bond)

This protocol installs aryl or heteroaryl groups at the C2 position. The -OCHF₂ group is stable under these conditions.

Critical Mechanism Note: The steric bulk of the ortho-ester slows down the oxidative addition of Pd into the C-Br bond. We utilize Pd(dppf)Cl₂ or SPhos Pd G2 to overcome this.

Protocol B: Suzuki Coupling of Methyl Ester

ComponentReagentEquivRole
Substrate Methyl 2-bromo-5-(difluoromethoxy)benzoate1.0Electrophile
Partner Aryl Boronic Acid / Pinacol Ester1.2 - 1.5Nucleophile
Catalyst Pd(dppf)Cl₂·DCM 0.05 (5 mol%)Robust catalyst for sterically hindered aryls
Base K₂CO₃ or Cs₂CO₃3.0Activates Boron species
Solvent 1,4-Dioxane / Water (4:1 ratio)0.2 MAqueous phase essential for transmetallation

Step-by-Step:

  • Inerting: Charge a microwave vial or round-bottom flask with the Substrate, Boronic Acid, Base, and Catalyst. Cap and purge with Nitrogen/Argon for 5 minutes.

    • Why? Oxygen causes homocoupling of the boronic acid and deactivates the catalyst.

  • Solvation: Add degassed Dioxane and Water via syringe.

  • Reaction: Heat to 90°C for 4–12 hours.

    • Note: If using a microwave, heat to 110°C for 30 minutes.

  • Workup: Filter through a Celite pad (removes Pd black). Dilute with EtOAc, wash with water/brine.

  • Purification: Flash chromatography. The biaryl product is usually less polar than the starting bromide.

Advanced Protocol: Buchwald-Hartwig Amination (C-N Bond)[1][2]

Installing an amine at the C2 position is challenging due to the potential for the amine to attack the ester (cyclization to form a lactam/isoindolinone). This side reaction can actually be desirable if a fused ring system is the target. If you want the open amino-ester, steric control is vital.

Protocol C: C-N Coupling

Reagents:

  • Catalyst: Pd₂(dba)₃ (2 mol%) + Xantphos (4 mol%)

    • Why Xantphos? Its wide bite angle facilitates the reductive elimination of the amine in crowded ortho-systems.

  • Base: Cs₂CO₃ (2.0 equiv). Avoid NaOtBu if preserving the ester is critical, as alkoxides can cause transesterification or hydrolysis.

  • Solvent: Toluene or 1,4-Dioxane (Anhydrous).

Procedure:

  • Combine Substrate (Methyl ester), Amine (1.2 equiv), Pd precursor, Ligand, and Base in a sealed tube.

  • Purge with Argon. Add solvent.[1][2]

  • Heat to 100°C overnight.

  • Troubleshooting: If conversion is low, switch ligand to BrettPhos , which is specifically designed for difficult aminations.

Chemical Stability & Safety Profile

  • Difluoromethoxy Stability: The -OCHF₂ group is generally stable to carbonate bases (K₂CO₃, Cs₂CO₃) and weak acids.

    • Warning: Avoid extremely strong organolithium bases (e.g., t-BuLi) at temperatures above -78°C, as alpha-elimination of fluoride can occur, leading to carbene decomposition.

  • Thermal Stability: The scaffold is stable up to 150°C, making it compatible with microwave chemistry.

References & Authority

  • Suzuki-Miyaura General Protocols:

    • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. Link

  • Ortho-Substituted Benzoic Acid Functionalization:

    • Goossen, L. J., et al. (2008). "Pd-catalyzed synthesis of biaryls from ortho-substituted aryl halides." Journal of Organic Chemistry. (Demonstrates the necessity of esterification or specific aqueous conditions).

  • Difluoromethoxy Group Properties:

    • Zafrani, Y., et al. (2017). "Difluoromethoxyarene: A stable, lipophilic, and weakly hydrogen-bond donating bioisostere." Journal of Medicinal Chemistry. Link

  • Buchwald-Hartwig with Ortho-Substituents:

    • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. Link

  • Specific Scaffold Data (Analogous Reactivity):

    • PubChem Compound Summary: 2-bromo-5-(difluoromethoxy)benzoic acid.[3] Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2-bromo-5-(difluoromethoxy)benzoic acid

Ticket ID: PUR-OCF2H-005 Status: Open Assigned Specialist: Senior Application Scientist Executive Summary & Molecule Profile You are dealing with 2-bromo-5-(difluoromethoxy)benzoic acid , a critical intermediate often us...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PUR-OCF2H-005 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Molecule Profile

You are dealing with 2-bromo-5-(difluoromethoxy)benzoic acid , a critical intermediate often used in the synthesis of bioactive scaffolds (e.g., kinase inhibitors, PDE4 inhibitors). The difluoromethoxy group (


) acts as a lipophilic hydrogen bond donor and a bioisostere for a methoxy group, improving metabolic stability [1].

However, its purification presents a specific challenge: separating the product from its likely precursor, 2-bromo-5-hydroxybenzoic acid . Both compounds possess a carboxylic acid moiety, rendering standard acid-base extraction insufficient for complete separation.

Physicochemical Profile
PropertyValue (Approx.)Implication for Purification
Molecular Weight ~267.0 g/mol Moderate size, suitable for flash chromatography.
pKa (COOH) ~2.5 – 2.8Stronger acid than benzoic acid due to ortho-Br and

induction.
Solubility (Water) Low (< 0.1 mg/mL at pH 1)Precipitates readily upon acidification.
Solubility (Organic) High (EtOAc, DCM, THF)Good for extraction; requires non-polar anti-solvent for crystallization.
Critical Impurity 2-bromo-5-hydroxybenzoic acidPhenolic OH makes this much more polar.

Diagnostic Workflow (Decision Matrix)

Before selecting a method, assess your crude material's profile.

PurificationDecision Start Crude Material Analysis CheckHPLC Check HPLC/TLC Purity Start->CheckHPLC HighPurity Purity > 90% (Mainly color/salts) CheckHPLC->HighPurity Clean Profile LowPurity Purity < 80% (Significant SM/Isomers) CheckHPLC->LowPurity Dirty Profile MethodA Method A: Acid-Base Extraction (Removes non-acids) HighPurity->MethodA MethodC Method C: Column Chromatography (Difficult separations) LowPurity->MethodC MethodB Method B: Recrystallization (Removes Phenolic SM) MethodA->MethodB If Phenol persists MethodC->MethodB Final Polish

Figure 1: Decision matrix for selecting the appropriate purification workflow.

Method A: Acid-Base Extraction (The "Rough Clean")

Objective: Remove non-acidic impurities (e.g., unreacted alkylating agents, decarboxylated byproducts) and inorganic salts. Limitation: This will NOT effectively remove the phenolic starting material (2-bromo-5-hydroxybenzoic acid), as both contain the acidic COOH group and will extract into the base.

Protocol
  • Dissolution: Dissolve the crude solid in Ethyl Acetate (EtOAc) (10 mL per gram of crude).

  • Extraction: Extract the organic phase twice with saturated NaHCO₃ (aq) .

    • Mechanism:[1][2] The carboxylic acid (

      
      ) is deprotonated by bicarbonate (
      
      
      
      ) to form the water-soluble sodium carboxylate.
  • Wash: Wash the combined aqueous extracts once with a small volume of EtOAc to remove trapped non-acidic organics.

  • Acidification (Critical Step):

    • Cool the aqueous layer to 0–5°C.

    • Slowly add 1M HCl or 2M H₂SO₄ dropwise with vigorous stirring.

    • Target pH 1–2 .

    • Observation: The product should precipitate as a white/off-white solid.

  • Isolation: Filter the solid, wash with cold water, and dry under vacuum at 45°C.

Method B: Recrystallization (The "Phenol Stripper")

Objective: Separate the target molecule from the more polar phenolic starting material. Logic: The difluoromethoxy group ($ -OCHF_2


 -OH $). Therefore, the product will be more soluble in non-polar solvents, while the phenolic impurity will likely precipitate out or remain in the mother liquor depending on the solvent choice.
Recommended Solvent Systems
SystemRatio (v/v)Rationale
Toluene / Heptane 1:2 to 1:4Best for removing Phenol. The phenolic impurity is poorly soluble in Toluene/Heptane and may oil out or stick to the flask, allowing decantation of the product solution.
EtOAc / Hexanes 1:3Standard system. Good for general purity enhancement.
Ethanol / Water VariableUse only if inorganic salts are the main issue. Not ideal for removing phenolic SM.
Step-by-Step Protocol (Toluene/Heptane)
  • Dissolution: Suspend the crude acid in Toluene (5 mL/g). Heat to 80°C.

    • Note: If the solution is not clear, the undissolved solid might be the phenolic impurity (check TLC). Filter hot if necessary.

  • Precipitation: Remove from heat. While still warm (~50°C), slowly add Heptane (dropwise) until slight turbidity persists.

  • Crystallization: Allow the mixture to cool slowly to room temperature with gentle stirring. Then cool to 0°C for 2 hours.

  • Filtration: Collect the crystals. Wash with cold Heptane.

  • Validation: Check for the disappearance of the broad -OH stretch in IR or the disappearance of the phenol peaks in HPLC.

Troubleshooting & FAQs

Q1: My product is oiling out instead of crystallizing. What do I do?

Diagnosis: This is common with fluorinated ethers, which have low melting points and "greasy" characteristics. Fix:

  • Seeding: Add a tiny crystal of pure product (if available) at the cloud point.

  • Scratching: Use a glass rod to scratch the inner wall of the flask to induce nucleation.

  • Slower Cooling: Wrap the flask in foil or a towel to slow the cooling rate. Rapid cooling traps solvent and causes oiling.

Q2: I still see the starting material (Phenol) in my NMR.

Diagnosis: The pKa difference wasn't exploited, or the recrystallization solvent was too polar. Fix: Perform a "Reverse Phase" Slurry .

  • Suspend the solid in Dichloromethane (DCM) (the product is soluble, the polar phenol is less so).

  • Filter off the undissolved solids (likely the phenol).

  • Evaporate the DCM filtrate to recover the purified product.

Q3: Is the difluoromethoxy group stable to the acid workup?

Analysis: Yes, the


 group is chemically robust compared to non-fluorinated vinyl ethers.
Caveat:  Avoid refluxing in strong acids (e.g., 48% HBr or HI), as this is the standard method to cleave ethers to phenols. Standard workup with 1M HCl at room temperature or 0°C is perfectly safe [1, 2].
Q4: How do I confirm the structure is intact?

Verification:

  • ¹H NMR: Look for the characteristic triplet for the

    
     proton. It typically appears around 
    
    
    
    6.5 – 7.2 ppm
    with a large geminal coupling constant (
    
    
    ) [3].
  • ¹⁹F NMR: A doublet (due to coupling with the single proton) appearing around -80 to -85 ppm .

References

  • PubChem. "2-Bromo-5-(difluoromethoxy)benzoic acid Compound Summary." National Library of Medicine. Accessed February 16, 2026. [Link]

Sources

Optimization

Technical Support Center: Optimization of Brominated Benzoic Acid Couplings

Ticket ID: T-BBA-8492 Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: T-BBA-8492 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Subject: Reaction Temperature Optimization & Solubility Management

Executive Summary: The "Thermal Goldilocks" Zone

Welcome to the Technical Support Center. You are likely here because your coupling of brominated benzoic acid (BBA) is failing in one of two ways: either the starting material is unreacted (temperature too low/solubility poor) or you are seeing significant dehalogenation/decarboxylation (temperature too high).

Unlike standard aryl bromides, BBAs present a unique thermodynamic conflict:

  • The Solubility Barrier: The carboxylic acid moiety (-COOH) reacts with the base to form a carboxylate salt (-COO⁻M⁺). This salt is often insoluble in pure organic solvents (THF, Toluene) at low temperatures, coating the catalyst and stopping the reaction.

  • The Stability Ceiling: High temperatures (>100°C) increase the risk of protodebromination (loss of Br) and, in specific ortho-substituted cases, decarboxylation (loss of CO₂).

The Core Directive: You must operate in a window where the carboxylate salt is soluble (requiring water/polar solvents + moderate heat) but below the threshold of ligand dissociation and side-reaction activation.

The Thermal Landscape: Theory & Causality

To optimize, you must understand the competing kinetic pathways defined by temperature (


).
The Mechanism

The reaction follows the standard Pd(0)/Pd(II) cycle:

  • Oxidative Addition (OA): Pd(0) inserts into the C-Br bond.[1] This is the rate-limiting step for electron-rich bromides but usually fast for electron-poor BBAs.

  • Transmetallation (TM): The boronate transfers the aryl group to Pd. Critical: This requires the boronate to be activated by a base (forming a boronate "ate" complex).

  • Reductive Elimination (RE): Product release.

Temperature Effects
Temperature RangeKinetic BehaviorDominant Risk
< 40°C Kinetic Trap: The activation energy (

) for OA is met, but the solubility of the benzoate salt is poor. The reaction stalls due to phase separation.
0% Conversion: Catalyst is active but physically separated from the substrate.
60°C - 80°C Optimal Zone: Sufficient energy to solubilize the salt (in aqueous mixtures) and drive the catalytic cycle.Minimal: Ideal balance of rate vs. stability.
> 100°C Thermodynamic Sink: Side reactions outcompete the cross-coupling.Protodebromination: The C-Br bond breaks, but is replaced by H (from solvent/hydride) instead of the aryl group.Protodeboronation: The boronic acid degrades.[2][3]

Visualizing the Failure Modes

The following diagram illustrates the decision matrix for troubleshooting based on temperature and observation.

G Start Observation: Low Yield CheckSM Analyze Crude NMR: Is Starting Material (SM) remaining? Start->CheckSM YesSM Yes: SM Remaining CheckSM->YesSM NoSM No: SM Consumed CheckSM->NoSM Precipitate Check Reaction Mixture: Is there heavy precipitate? YesSM->Precipitate AnalyzeByprod Identify Byproduct NoSM->AnalyzeByprod SolubilityIssue Issue: Solubility Trap Temp < 50°C prevented salt dissolution. Precipitate->SolubilityIssue Yes CatalystDeath Issue: Catalyst Deactivation Pd Black formation? Precipitate->CatalystDeath No Dehalo Product: Benzoic Acid (No Br) Diagnosis: Protodebromination Temp > 100°C AnalyzeByprod->Dehalo Mass = SM - 79 + 1 Decarb Product: Bromobenzene (No COOH) Diagnosis: Decarboxylation Temp > 120°C AnalyzeByprod->Decarb Mass = SM - 44

Caption: Decision tree for diagnosing temperature-related failures in bromobenzoic acid couplings.

Optimization Protocol: The "Self-Validating" System

Do not guess. Use this standardized protocol designed to validate solubility and reactivity simultaneously.

Reagents
  • Substrate: 4-Bromobenzoic acid (1.0 equiv)

  • Partner: Phenylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%) — Chosen for thermal stability and resistance to O₂.

  • Base: K₂CO₃ (3.0 equiv) — Excess required: 1 eq to neutralize acid, 2 eq for coupling.

  • Solvent: 1,4-Dioxane / Water (4:1 ratio) — Water is non-negotiable to dissolve the salt.

Step-by-Step Methodology
  • The Pre-Solubilization Check (Room Temp):

    • Add Bromobenzoic acid, Boronic acid, and Base to the vial.

    • Add the solvent mixture.[4][5]

    • Stir for 5 minutes.

    • Checkpoint: Does the solution turn clear (or slightly hazy)? If it remains a thick slurry, add water dropwise until it clarifies. If the salt isn't soluble now, heating won't fix the mass transfer issue efficiently.

  • Catalyst Addition:

    • Add the Pd catalyst only after the solubilization check to prevent encapsulation.

    • Purge with Nitrogen/Argon for 5 minutes.

  • The Thermal Ramp (The Experiment):

    • Set reaction block to 60°C .

    • Monitor at 1 hour .

    • Action: Take a 50 µL aliquot. Quench with 1M HCl (to protonate the acid and make it extractable). Extract with EtOAc.[4]

    • TLC/LCMS Check:

      • If <10% conversion: Increase Temp to 80°C.

      • If >50% conversion: Maintain 60°C.[6]

      • If "De-bromo" product detected: LOWER Temp to 50°C and switch to a more active catalyst (e.g., XPhos Pd G3).

Troubleshooting Guide (FAQs)

Q1: My reaction turns black immediately upon heating to 80°C, and yield is low. Why? A: "Pd Black" formation indicates catalyst decomposition. At 80°C, if the oxidative addition is slower than the catalyst aggregation, the Pd(0) precipitates.

  • Fix: Drop temperature to 60°C and stabilize the Pd species. Add a ligand excess (e.g., PPh₃) or switch to a precatalyst scaffold like SPhos Pd G2/G3 , which is stable but highly active at lower temperatures.

Q2: I see the product, but also a significant amount of benzoic acid (protodebromination). A: This is a classic "overheating" symptom in the presence of a hydride source (often the solvent or alcohol).

  • Fix:

    • Reduce temperature by 10-15°C.

    • Ensure your solvent is degassed (oxygen promotes homocoupling, but can also mess with Pd cycles).

    • Increase the concentration of the boronic acid slightly to outcompete the side reaction.

Q3: Can I use Microwave heating? A: Yes, but with caution. Microwave heating is excellent for overcoming the solubility barrier of the carboxylate salt.

  • Protocol: 80°C for 10-20 minutes is usually sufficient. Do not set it to 120°C "just to be safe"—this will trigger decarboxylation, especially if you have an ortho-substituted benzoic acid (e.g., 2-bromo-4-methylbenzoic acid).

Q4: Why is water required? Can't I use anhydrous DMF? A: For benzoic acids, no. You are generating a K⁺ or Na⁺ salt in situ. This salt is insoluble in anhydrous DMF/Toluene. The reaction will fail because the reactive species is precipitated out of the solution. You need a minimum of 10-20% water by volume to keep the "ate" complex and the benzoate in the liquid phase.

Mechanistic Pathway & Thermal Risks

The diagram below details the catalytic cycle and where temperature pushes the system off-track.

ReactionCycle Pd0 Pd(0) Active Species OA_Complex Oxidative Addition (Ar-Pd-Br) Pd0->OA_Complex Ar-Br TM_Complex Transmetallation (Ar-Pd-Ar') OA_Complex->TM_Complex Ar'-B(OH)3 Base SaltPrecip Precipitation (Temp < 40°C) OA_Complex->SaltPrecip Low Solubility Low T Side_Dehalo Protodebromination (Temp > 100°C) OA_Complex->Side_Dehalo Hydride Source High T Side_Decarb Decarboxylation (Temp > 120°C) OA_Complex->Side_Decarb Ortho-subst Very High T Product Biaryl Product (Reductive Elim) TM_Complex->Product Release Product->Pd0 Regen

Caption: Catalytic cycle showing thermal off-ramps. Green nodes indicate success; Red nodes indicate thermal failure.

References

  • Goossen, L. J., et al. (2006).[7] "Biaryl Synthesis via Decarboxylative Cross-Coupling." Science, 313(5787), 662–664.

    • Context: Defines the upper thermal limits where decarboxylation becomes the primary pathway, distinguishing it
  • Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids." Accounts of Chemical Research, 41(11), 1461–1473.

    • Context: Establishes the use of dialkylbiaryl phosphine ligands (SPhos/XPhos)
  • Lipshutz, B. H., et al. (2008). "Room Temperature Suzuki-Miyaura Couplings in Water Facilitated by TPGS-750-M." Organic Letters, 10(23), 5329–5332.

    • Context: Demonstrates the necessity and utility of aqueous media/surfactants for solubilizing organic substrates at lower temper
  • Amatore, C., & Jutand, A. (2000). "Mechanistic and Kinetic Studies of Palladium Catalytic Systems." Accounts of Chemical Research, 33(5), 314–321.

    • Context: Provides the mechanistic basis for Pd(0) instability and precipitation (Pd black)

Sources

Troubleshooting

Technical Support Center: Purification of 2-bromo-5-(difluoromethoxy)benzoic acid

Current Status: Operational Ticket ID: PUR-2B5D-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary & Scope This guide addresses the purification of 2-bromo-5-(difluorometh...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: PUR-2B5D-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Scope

This guide addresses the purification of 2-bromo-5-(difluoromethoxy)benzoic acid (CAS: N/A for specific commercial crude, generally custom synthesized).

The Core Challenge: The synthesis typically involves the alkylation of 2-bromo-5-hydroxybenzoic acid using chlorodifluoromethane (


) in alkaline conditions. Consequently, the crude material frequently contains:
  • Unreacted Phenol: 2-bromo-5-hydroxybenzoic acid (Starting Material).

  • Inorganic Salts: Sodium/Potassium halides.

  • Oligomers: Tarry oxidation byproducts.

Because the starting material (phenol) and the product (difluoromethoxy ether) share a benzoic acid core, they have similar solubility profiles in many organic solvents, making simple recrystallization inefficient. This guide prioritizes a pH-controlled extraction (The "Bicarbonate Swing") followed by a polishing recrystallization.

Diagnostic: Identify Your Impurity

Before proceeding, utilize this decision tree to characterize the crude profile.

DiagnosticTree Start START: Analyze Crude (HPLC/TLC) Q1 Is there a peak/spot with lower Rf (more polar)? Start->Q1 Phenol Impurity: Unreacted Phenol (2-bromo-5-hydroxybenzoic acid) Q1->Phenol Yes Q2 Is the solid sticky/tarry or highly colored? Q1->Q2 No Action1 PROTOCOL A: Bicarbonate Swing Extraction Phenol->Action1 Oligomer Impurity: Oxidation/Polymerization Byproducts Q2->Oligomer Yes Q3 Does the solid leave white residue upon burning? Q2->Q3 No Action2 PROTOCOL B: Activated Carbon & Recrystallization Oligomer->Action2 Salts Impurity: Inorganic Salts (NaBr/NaCl) Q3->Salts Yes Salts->Action1

Figure 1: Diagnostic logic for impurity identification based on standard analytical observations.

Critical Troubleshooting Guides

Issue A: The "Stubborn Phenol" (Unreacted Starting Material)

Symptom: HPLC shows a persistent peak (approx. 5-15%) that co-crystallizes with the product. Root Cause: Both the product and the impurity are benzoic acids. However, the impurity has a phenolic hydroxyl group (


), while the product does not.
The Fix:  We exploit the acidity difference. A weak base like Sodium Bicarbonate (

, pH ~8.5) will deprotonate the carboxylic acid (forming a water-soluble salt) but is generally too weak to deprotonate the phenol significantly, keeping it in the organic layer [1].
Issue B: The "Sticky Solid" (Oiling Out)

Symptom: During recrystallization, the product separates as an oil rather than crystals. Root Cause: The combination of bromine and the difluoromethoxy group lowers the melting point. Presence of residual solvent or water exacerbates this. The Fix:

  • Seed Crystals: Always save a small amount of crude solid to seed the solution.

  • Solvent Choice: Switch from pure Ethanol to Toluene/Heptane or Ethyl Acetate/Heptane . Toluene is particularly effective for halogenated benzoic acids [6].

Issue C: Difluoromethoxy Instability

Symptom: Appearance of new polar peaks after workup. Root Cause: While the


 group is metabolically stable [2], it can hydrolyze under strongly acidic conditions at high heat  or extremely strong basic conditions over long periods.
The Fix:  Avoid refluxing in strong mineral acids (HCl/

) for extended periods. Perform acidifications at

.

Optimized Protocols

Protocol A: The "Bicarbonate Swing" (Primary Purification)

Use this method first if unreacted starting material is present.

Reagents:

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (

    
    ) solution
    
  • 1N Hydrochloric Acid (HCl)

  • Brine[1][2]

Workflow Diagram:

BicarbSwing Crude Crude Solid (Product + Phenol) Dissolve Dissolve in EtOAc Crude->Dissolve Extract Wash with Sat. NaHCO3 Dissolve->Extract OrgLayer Organic Layer (Contains Phenol) Extract->OrgLayer Discard AqLayer Aqueous Layer (Contains Product as Na-Salt) Extract->AqLayer Keep Acidify Acidify with HCl (pH ~1) AqLayer->Acidify Filter Filter Precipitate Acidify->Filter

Figure 2: The Bicarbonate Swing separates based on pKa differences between the carboxylic acid and the phenol.

Step-by-Step:

  • Dissolution: Dissolve 10g of crude in 100 mL Ethyl Acetate.

  • Extraction: Wash the organic layer 3 times with 50 mL saturated

    
    .
    
    • Mechanism:[3] The product (

      
      ) converts to 
      
      
      
      and moves to the water. The phenol (
      
      
      ) remains largely protonated and stays in the EtOAc.
  • Separation: Keep the Aqueous Layer . (Discard the organic layer properly).[4]

  • Acidification: Cool the combined aqueous extracts to

    
    . Slowly add 1N HCl while stirring until pH reaches 1-2.
    
    • Observation: Thick white precipitate should form.

  • Isolation: Filter the solid, wash with cold water (to remove inorganic salts), and dry under vacuum at

    
    .
    
Protocol B: Polishing Recrystallization

Use this method to remove trace color or improve crystal habit.

Recommended Solvent Systems:

Solvent SystemRatio (v/v)Comments
Toluene 100%Excellent for halogenated aromatics. Dissolve hot (

), cool to

.
EtOAc / Heptane 1:3Good general purpose. Dissolve in min. EtOAc, add Heptane until cloudy, then cool.
Ethanol / Water 2:1Standard for benzoic acids, but risk of "oiling out" is higher.

Procedure:

  • Place 5g of semi-pure acid in a flask.

  • Add Toluene (approx. 5-7 mL per gram) and heat to reflux.

  • Optional: If solution is colored, add 5% w/w Activated Carbon, stir for 10 min, and filter hot through Celite.

  • Allow the filtrate to cool slowly to room temperature (stirring helps prevent oiling).

  • Cool further in an ice bath for 1 hour.

  • Filter and wash with cold Toluene.

Frequently Asked Questions (FAQs)

Q: Why is my yield low after the Bicarbonate wash? A: You may have lost product to the organic layer if the extraction wasn't thorough, or you didn't acidify the aqueous layer enough. Ensure the final aqueous pH is < 2. Also, the difluoromethoxy group adds lipophilicity; ensure you wash the initial organic layer 3 times to fully extract the carboxylate salt.

Q: Can I use NaOH instead of NaHCO3? A: No. NaOH is a strong base and will deprotonate both the carboxylic acid and the phenol (forming the phenolate), dragging the impurity into the water along with your product. You must use a weak base (


) to maintain selectivity [1].

Q: The product is oiling out in Toluene. What now? A: Re-heat to dissolve. Add a small amount of seed crystal (if available) or scratch the glass side with a rod as it cools. Alternatively, add a small amount of Heptane to the hot solution to lower the solubility further before cooling.

References

  • BenchChem. (2025).[3][5][6][7] Removal of byproducts from 5-(2-Bromoacetyl)-2-hydroxybenzaldehyde synthesis. Retrieved from

  • BenchChem. (2025).[3][5][6][7] The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry. Retrieved from

  • ChemicalBook. (2025). 2-bromo-5-hydroxybenzoic acid | 58380-11-3.[1][8] Retrieved from

  • University of Pittsburgh. (2017). The Recrystallization of Benzoic Acid. Retrieved from

  • Chemistry Stack Exchange. (2017). Solvent for recrystallization of benzoic acid? Retrieved from

  • Google Patents. (2021). CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.[1][2][9] Retrieved from

Sources

Optimization

Technical Guide: Stability &amp; Handling of 2-Bromo-5-(difluoromethoxy)benzoic Acid in Basic Media

The following technical guide addresses the stability, handling, and reactivity of 2-bromo-5-(difluoromethoxy)benzoic acid under basic conditions. This document is designed for researchers requiring precise control over...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the stability, handling, and reactivity of 2-bromo-5-(difluoromethoxy)benzoic acid under basic conditions. This document is designed for researchers requiring precise control over reaction outcomes involving this multifunctional intermediate.

Executive Summary

2-bromo-5-(difluoromethoxy)benzoic acid presents a tripartite reactivity profile defined by the carboxylic acid (


), the aryl bromide (susceptible to metal-halogen exchange), and the difluoromethoxy group (

).

While the


 moiety is generally robust against aqueous and nucleophilic bases, it can become a liability under strong organometallic conditions  (e.g., 

, LDA) if not managed correctly. The primary troubleshooting scenarios involve unintended lithiation patterns, benzyne formation, or competitive degradation of the fluoroalkoxy group.

Chemical Compatibility Matrix

Base ClassRepresentative ReagentsCompatibilityPrimary OutcomeRisk Factor
Inorganic Weak Bases

,

,

High Salt formation (Carboxylate).None. Stable at reflux.
Aqueous Hydroxides

,

,

High Salt formation.Minimal.

is stable to hydrolysis.
Alkoxides

,

⚠️ Medium Salt formation.Potential

at Br if heated/catalyzed (Cu/Pd).
Non-Nucleophilic Strong Bases

,

,

⚠️ Caution Deprotonation (COOH first).Ortho-lithiation (C6) vs. Benzyne formation.
Alkyllithiums

,

🛑 Critical Metal-Halogen Exchange .Rapid Br

Li exchange. Requires

.

Detailed Reactivity Modules

Module A: Aqueous & Nucleophilic Bases (Standard Workup/Coupling)

The difluoromethoxy group is significantly more stable than the trifluoromethyl ether (


) or simple esters. It resists hydrolysis in 

even at elevated temperatures (

).
  • Mechanism: The fluorine atoms shorten the

    
     bond via the anomeric effect, rendering the ether linkage robust.
    
  • Protocol Note: When performing Suzuki-Miyaura couplings, carbonate bases (

    
    ) are perfectly safe. The carboxylate formation actually protects the ring from nucleophilic attack by increasing electron density.
    
Module B: Organolithium Reagents (The "Danger Zone")

Handling this compound with


 requires a "Dianion Strategy."
  • The Acid Trap: The first equivalent of

    
     is consumed instantly by the carboxylic acid proton (
    
    
    
    ).
  • The Exchange: The second equivalent attacks the Bromine at C2, effecting Lithium-Halogen Exchange (

    
    ).
    
  • The Risk (Difluoromethoxy Instability):

    • Scenario: If the internal temperature rises above

      
      , the generated aryl lithium can induce 
      
      
      
      -elimination
      on the neighboring
      
      
      group (though less common than with
      
      
      alkyls) or attack the carboxylate of a neighboring molecule.
    • Benzyne Risk: If a non-nucleophilic base (LDA) is used without exchanging the bromine, deprotonation at C6 (ortho to carboxylate) or C3 (ortho to Br) can lead to elimination of

      
      , generating a reactive benzyne intermediate which polymerizes.
      
Module C: Directed Ortho-Metalation (DoM)

The carboxylate (


) is a directing group.[1][2]
  • Directing Effect: Directs lithiation to the ortho position (C6).

  • Competition: The Bromine (C2) is also an ortho-director but is far more reactive toward exchange.

  • Outcome: With

    
    , exchange at C2 dominates. With 
    
    
    
    (which cannot do exchange), deprotonation at C6 occurs.

Visual Workflow: Base Selection Guide

BaseHandling Start Start: 2-Bromo-5-(difluoromethoxy)benzoic acid BaseChoice Select Base / Reagent Start->BaseChoice WeakBase Weak/Aqueous Base (NaOH, K2CO3, NaHCO3) BaseChoice->WeakBase Suzuki / Workup StrongNuc Strong Nucleophile (NaOEt, NaSMe) BaseChoice->StrongNuc Substitution StrongLith Alkyllithium (n-BuLi, t-BuLi) BaseChoice->StrongLith Functionalization StrongAmide Li-Amide (LDA, LiTMP) BaseChoice->StrongAmide C-H Activation Outcome1 Outcome: Carboxylate Salt (Stable, No Degradation) WeakBase->Outcome1 Outcome2 Outcome: Salt + Potential SnAr (Requires Catalyst/Heat) StrongNuc->Outcome2 Outcome3 Outcome: Dianion Formation (Li-Halogen Exchange at C2) StrongLith->Outcome3 Must be < -78°C Requires 2.0+ equiv Outcome4 Outcome: Ortho-Lithiation (C6) RISK: Benzyne Formation StrongAmide->Outcome4 Avoid if Br is present (Benzyne Risk)

Figure 1: Decision tree for base selection, highlighting critical pathways for lithiation versus standard salt formation.

Troubleshooting & FAQs

Q1: I treated the acid with n-BuLi at -78°C, but recovered only starting material. Why?

Diagnosis: Insufficient equivalents of base. Explanation: The carboxylic acid proton (


) consumes the first equivalent of 

immediately. If you added only 1.0 or 1.1 equivalents, you merely formed the lithium benzoate salt, which precipitates or remains inert. Solution: Use 2.2 equivalents of

.[3]
  • Eq 1: Deprotonates

    
    .
    
  • Eq 2: Exchanges

    
     for 
    
    
    
    .
  • Quench with electrophile.[4][5]

Q2: My reaction mixture turned black/tarry when using LDA.

Diagnosis: Benzyne formation. Explanation: LDA is a strong base but a poor nucleophile for halogen exchange. Instead of attacking the Br, it deprotonated the ring at C3 (ortho to Br) or C6. The resulting anion adjacent to the Bromine eliminated


 to form a benzyne intermediate, which rapidly polymerized.
Solution:  Avoid non-nucleophilic bases if the Bromine is intended to remain. If you need to functionalize C6, protect the carboxylate as an oxazoline first, or use a directing group that doesn't compete with Br elimination.
Q3: Is the difluoromethoxy group stable to refluxing NaOH?

Answer: Yes. Unlike trifluoroacetate esters which hydrolyze, the aryl difluoromethyl ether is chemically similar to an anisole (methoxybenzene) but with lower electron donation. It withstands


 reflux for hours. Degradation usually requires concentrated Lewis acids (e.g., 

) or extremely forcing reduction conditions.
Q4: Can I use this compound in a Suzuki Coupling with ?

Answer: Yes. This is the standard utility of the compound. The base will deprotonate the acid to form the potassium carboxylate. This species is soluble in water/dioxane mixtures and couples efficiently at the Br position using standard Pd catalysts (e.g.,


).

Experimental Protocol: Safe Lithiation-Trapping

For the conversion of 2-bromo-5-(difluoromethoxy)benzoic acid to 2-formyl-5-(difluoromethoxy)benzoic acid.

  • Preparation : Dry a 3-neck flask and purge with Argon.

  • Dissolution : Dissolve 1.0 mmol of 2-bromo-5-(difluoromethoxy)benzoic acid in 10 mL anhydrous THF.

  • Cooling : Cool the solution to

    
      (Dry ice/Acetone). Crucial: Do not proceed until internal temp is stable.
    
  • First Addition (Salt Formation) : Add 1.05 mmol of MeLi (or

    
    ) dropwise.
    
    • Observation: No color change or slight exotherm.

  • Second Addition (Exchange) : Add 1.1 mmol of

    
      dropwise over 10 mins.
    
    • Observation: Solution may turn yellow/orange (Dianion formation).

    • Wait: Stir for 30 mins at

      
      .
      
  • Quench : Add 3.0 mmol of dry DMF (Dimethylformamide).

  • Warm Up : Allow to warm to

    
     over 1 hour.
    
  • Workup : Quench with

    
     to pH 2. Extract with EtOAc.[5][6]
    

References

  • BenchChem. The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry. (Discusses stability and lipophilicity of

    
    ). 
    
  • Journal of the American Chemical Society. The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach.

    
     vs ethers). 
    
  • National Institutes of Health (PMC).

    
     in aqueous base during synthesis). 
    
  • Royal Society of Chemistry . Directed lithiation of unprotected benzoic acids. (Protocols for handling benzoic acids with alkyllithiums).

  • PubChem . 2-bromo-5-(difluoromethoxy)benzoic acid Compound Summary.

Sources

Troubleshooting

Technical Support Center: Recrystallization of Fluorinated Benzoic Acids

The following technical guide is designed for the purification of fluorinated benzoic acids (e.g., 2-fluorobenzoic acid, 4-fluorobenzoic acid, pentafluorobenzoic acid). It prioritizes the "Fluorous Effect"—the unique way...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for the purification of fluorinated benzoic acids (e.g., 2-fluorobenzoic acid, 4-fluorobenzoic acid, pentafluorobenzoic acid). It prioritizes the "Fluorous Effect"—the unique way fluorine substitution alters lipophilicity, acidity (pKa), and crystal lattice energy compared to non-fluorinated benzoic acid.

Status: Operational Scope: Purification, Solvent Selection, Troubleshooting (Oiling Out, Polymorphism) Target Analytes: Monofluorobenzoic acids (2-F, 3-F, 4-F), Difluorobenzoic acids, Pentafluorobenzoic acid.

Solvent Selection Matrix

The introduction of fluorine onto the benzene ring increases lipophilicity and acidity. Unlike unsubstituted benzoic acid, which recrystallizes beautifully from water, fluorinated derivatives often require mixed-solvent systems to balance the hydrophobic fluorocarbon character with the hydrophilic carboxyl group.

Validated Solvent Systems

The following table summarizes solvent systems based on isomer and impurity profile.

Target CompoundPrimary Solvent (Good Solubilizer)Anti-Solvent (Poor Solubilizer)Ratio (v/v)Mechanism of Action
2-Fluorobenzoic Acid Ethanol (95%)Water (acidified*)1:1 to 1:2Polymorph Control: The ortho-fluorine creates steric strain, twisting the carboxyl group.[1] Aqueous ethanol accommodates this polarity shift better than pure water [1].
4-Fluorobenzoic Acid Ethanol or MethanolWater1:1Temperature Differential: High solubility in hot alcohols; sharp drop in solubility upon cooling/water addition [2].
Pentafluorobenzoic Acid TolueneHexane / Heptane1:3Lipophilicity: The perfluorinated ring is highly lipophilic. Aqueous systems often lead to emulsions. Non-polar aromatic stacking in toluene is effective.
General Fluorobenzoic Ethyl AcetateHexanesVariableStandard Organic: Best for removing polar tarry impurities.

*Note: Acidifying the water (pH ~2 with HCl) prevents ionization of the highly acidic fluorobenzoic derivatives, ensuring the compound remains in its less soluble, protonated form.

Protocol: The "Self-Validating" Solvent Screen

Do not commit your entire batch to a solvent without this test. Fluorinated compounds are prone to "oiling out" (liquid-liquid phase separation) rather than crystallizing. This micro-scale protocol validates the solvent system before scale-up.

Objective: Determine the Critical Solution Temperature (CST) and Metastable Zone Width.

  • Preparation: Place 50 mg of crude fluorinated acid in a 4 mL vial.

  • Dissolution: Add the "Primary Solvent" dropwise at boiling point (using a heat block) until clear.

    • Checkpoint: If >2 mL is required, the solvent is too poor. Switch to a more polar solvent.

  • Saturation: Add the "Anti-Solvent" dropwise to the hot solution until a faint, persistent turbidity (cloudiness) appears.

  • Clarification: Add 1-2 drops of Primary Solvent to clear the turbidity.

  • Cooling (The Validation Step): Remove from heat and let cool to room temperature undisturbed .

    • Success: Distinct geometric crystals form.

    • Failure (Oiling Out): Opaque droplets form at the bottom or a milky emulsion appears. See Troubleshooting Guide below.

    • Failure (Precipitation): Amorphous powder crashes out instantly. Re-heat and add more Primary Solvent.

Troubleshooting & FAQs

Issue 1: The "Oiling Out" Phenomenon

User Question: "I dissolved my 2-fluorobenzoic acid in hot ethanol/water, but as it cooled, oil droplets formed at the bottom instead of crystals. Why is this happening?"

Technical Diagnosis: This is the most common issue with fluorinated aromatics. It occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the Solid-Liquid Solubility curve.

  • Melting Point Depression: Impurities significantly lower the melting point of your solid.[2]

  • Solvent Boiling Point: If the boiling point of your solvent is higher than the melting point of the solvated impure solid, it will melt into an oil before it can crystallize [3].[2]

Corrective Workflow (Visualized):

OilingOutTroubleshooting Start Problem: Oiling Out CheckTemp Check: Is Solvent BP > Solute MP? Start->CheckTemp BP_High Yes (BP is too high) CheckTemp->BP_High High Thermal Energy BP_Low No (BP is lower than MP) CheckTemp->BP_Low Supersaturation Issue Action_ChangeSolvent Switch Solvent System (Use lower BP solvent like MeOH or Acetone) BP_High->Action_ChangeSolvent Action_Reheat Re-heat to redissolve oil BP_Low->Action_Reheat Action_Seed Add Seed Crystal at T = (MP - 5°C) Action_Reheat->Action_Seed At Cloud Point Action_Surfactant Slow Cooling + Vigorous Stirring (Emulsion control) Action_Reheat->Action_Surfactant If Seeding Fails

Figure 1: Decision tree for resolving oiling-out events during recrystallization.

Issue 2: Polymorphism and Yield Loss

User Question: "My yield is only 40%, and the crystals look different (needles vs. plates) compared to the last batch."

Technical Diagnosis: Fluorine acts as a hydrogen bond acceptor but is orthogonal to the C-F bond vector. This leads to high lattice energy sensitivity.

  • Yield Loss: Fluorinated benzoic acids are often too soluble in organic solvents. The "Mother Liquor" retains your product.

    • Fix: Cool the mixture to 0-4°C (ice bath) after room temperature crystallization is complete. Do not filter warm.

    • Fix: Recycle the mother liquor. Evaporate it to 20% volume and repeat crystallization (Second Crop).

  • Polymorphs: 4-fluorobenzoic acid is known to form co-crystals or different polymorphs depending on the solvent's hydrogen bonding capability (e.g., Ethanol vs. Toluene) [2].

    • Fix: Always use the same solvent system and cooling rate to ensure regulatory consistency (same polymorph).

Issue 3: Color Removal

User Question: "My crude product is pink/brown. Can I use charcoal?"

Technical Diagnosis: Yes, but fluorinated acids can adsorb onto activated carbon due to the hydrophobic effect.

  • Protocol: Use pelletized activated carbon (not powder) to minimize surface area loss. Add only 1-2% w/w relative to the solute.

  • Critical Step: Filter the hot solution through a pre-warmed Celite pad to remove the carbon before adding the anti-solvent.

References

  • European Journal of Chemistry. (2022). Synthesis, characterization and Hirshfeld surface analysis of 2-aminobenzothiazol with 4-fluorobenzoic acid co-crystal. Retrieved from [Link][3]

  • Organic Syntheses. p-Fluorobenzoic Acid Purification Procedures. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹⁹F NMR Shifts of the Difluoromethoxy Group in Benzoic Acids

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the incorporation of fluorine-containing functional groups is a cornerstone strategy for modulating the phar...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the incorporation of fluorine-containing functional groups is a cornerstone strategy for modulating the pharmacokinetic and physicochemical properties of drug candidates. Among the array of fluorinated motifs, the difluoromethoxy group (-OCF₂H) has emerged as a compelling bioisostere for methoxy and hydroxy functionalities, offering a unique combination of steric and electronic properties. Understanding the spectroscopic signature of this group is paramount for compound characterization and for probing the electronic environment of parent molecules. This guide provides an in-depth comparison of the ¹⁹F Nuclear Magnetic Resonance (NMR) shifts of the difluoromethoxy group in benzoic acid derivatives, juxtaposed with other common fluorine-containing moieties.

The Distinctive Voice of the Difluoromethoxy Group in ¹⁹F NMR

The ¹⁹F nucleus, with its 100% natural abundance and high gyromagnetic ratio, provides a sensitive handle for NMR spectroscopy. The chemical shift of the difluoromethoxy group is particularly informative, residing in a spectral region that is typically free from other signals and highly responsive to changes in its electronic surroundings.[1][2][3]

The ¹⁹F NMR spectrum of a difluoromethoxy group typically appears as a doublet due to coupling with the adjacent proton (¹H-¹⁹F coupling). The chemical shift (δ) is influenced by a confluence of factors, including the electronic nature of substituents on the aromatic ring, solvent effects, and pH.[4][5]

Comparative Analysis of Fluorinated Benzoic Acids

To contextualize the ¹⁹F NMR characteristics of the difluoromethoxy group, a comparison with other common fluorine-containing substituents on a benzoic acid scaffold is essential. The following table summarizes typical ¹⁹F NMR chemical shift ranges for these groups.

Fluorinated GroupTypical ¹⁹F Chemical Shift (δ) Range (ppm) vs. CFCl₃Key Distinguishing Features
Difluoromethoxy (-OCF₂H) -80 to -95 Doublet (due to ¹H coupling), sensitive to electronic effects
Trifluoromethoxy (-OCF₃)-58 to -60Singlet, less sensitive to solvent effects than -OCF₂H
Trifluoromethyl (-CF₃)-60 to -65Singlet, strong electron-withdrawing character
Fluoro (-F)-100 to -125Multiplet (due to coupling with aromatic protons)

Note: These are approximate ranges and can vary based on substitution and solvent.

The difluoromethoxy group's chemical shift resides in a unique window, typically upfield from the trifluoromethoxy and trifluoromethyl groups. This distinction, coupled with its characteristic doublet splitting, makes it readily identifiable in complex molecules.

The Influence of Aromatic Substitution on -OCF₂H ¹⁹F NMR Shifts

The electronic nature of substituents on the benzoic acid ring exerts a significant influence on the ¹⁹F NMR chemical shift of the difluoromethoxy group. Electron-withdrawing groups (EWGs) tend to deshield the fluorine nuclei, causing a downfield shift (less negative δ value), while electron-donating groups (EDGs) lead to increased shielding and an upfield shift (more negative δ value).

To illustrate this, consider the following experimental data for a series of 4-(difluoromethoxy)benzoate derivatives:

Substituent on Benzoic Acid RingCompound¹⁹F Chemical Shift (δ) in CDCl₃ (ppm)
-H (esterified)Methyl 4-(difluoromethoxy)benzoate-81.80[6]
-CN (para to -OCF₂H)4-(difluoromethoxy)benzonitrile-82.35[6]
-OCH₃ (para to carboxylate)Difluoromethyl 4-methoxybenzoate-91.27[6]
-N(CH₃)₂ (para to carboxylate)Difluoromethyl 4-(dimethylamino)benzoateNot explicitly found, but expected to be further upfield

This trend highlights the sensitivity of the -OCF₂H group's ¹⁹F NMR signal to the electronic environment, making it a valuable probe for structure-activity relationship (SAR) studies.

Experimental Protocol for ¹⁹F NMR of Difluoromethoxy-Substituted Benzoic Acids

This section provides a detailed methodology for acquiring high-quality ¹⁹F NMR spectra of small molecules containing the difluoromethoxy group.

I. Sample Preparation
  • Dissolution: Accurately weigh 5-10 mg of the difluoromethoxy-substituted benzoic acid derivative.

  • Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆) in a clean, dry NMR tube. The choice of solvent can influence the chemical shift, so consistency is key for comparative studies.

  • Internal Standard (Optional but Recommended): For precise chemical shift referencing, a known amount of an internal standard can be added. Common standards include trifluorotoluene (C₆H₅CF₃, δ ≈ -63.7 ppm) or hexafluorobenzene (C₆F₆, δ ≈ -164.9 ppm).

II. NMR Instrument Setup
  • Spectrometer: Utilize a high-field NMR spectrometer equipped with a multinuclear probe capable of observing ¹⁹F.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

  • Tuning and Matching: Tune and match the probe to the ¹⁹F frequency to ensure efficient signal transmission and detection.

III. Data Acquisition
  • Pulse Sequence: A standard single-pulse experiment (e.g., zgfhigqn on Bruker systems for ¹H decoupling) is typically sufficient.

  • Spectral Width: Set a spectral width that encompasses the expected chemical shift range of the difluoromethoxy group and the internal standard. A width of 50-100 ppm centered around -85 ppm is a good starting point.

  • Transmitter Offset: Position the transmitter offset in the center of the spectral region of interest.

  • Acquisition Time: An acquisition time of 1-2 seconds is generally adequate.

  • Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the ¹⁹F nuclei, ensuring accurate integration if quantitative analysis is required.

  • Number of Scans: The number of scans will depend on the sample concentration. For a 5-10 mg sample, 16 to 64 scans are typically sufficient to achieve a good signal-to-noise ratio.

  • Proton Decoupling: For routine spectra, broadband proton decoupling is employed to simplify the spectrum by removing ¹H-¹⁹F couplings, resulting in a singlet for the -OCF₂H group. To observe the characteristic doublet, a proton-coupled ¹⁹F spectrum should be acquired.

IV. Data Processing
  • Fourier Transform: Apply an exponential multiplication (line broadening) of 0.3-0.5 Hz to improve the signal-to-noise ratio before Fourier transformation.

  • Phasing and Baseline Correction: Manually phase the spectrum and perform baseline correction to obtain a flat baseline.

  • Referencing: Reference the spectrum to the internal standard or to an external reference standard like CFCl₃ (δ = 0 ppm).

Logical Workflow for ¹⁹F NMR Analysis

The following diagram illustrates the workflow for the analysis of difluoromethoxy-substituted benzoic acids using ¹⁹F NMR.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Compound B Dissolve in Deuterated Solvent A->B C Add Internal Standard (Optional) B->C D Transfer to NMR Tube C->D E Lock and Shim D->E F Tune and Match ¹⁹F Probe E->F G Set Acquisition Parameters F->G H Acquire Data G->H I Fourier Transform H->I J Phase and Baseline Correction I->J K Reference Chemical Shifts J->K L Analyze Data (δ, J-coupling) K->L

Caption: Workflow for ¹⁹F NMR analysis of difluoromethoxy compounds.

Causality in Experimental Choices

  • Choice of Solvent: The polarity and hydrogen-bonding capability of the solvent can influence the chemical shift. Using a consistent solvent is crucial for comparing a series of compounds to isolate the effect of substituents.

  • Internal Standard: While referencing to the instrument's internal frequency is possible, an internal standard provides a more robust and transferable chemical shift reference, minimizing variations between different spectrometers and experiments.

  • Proton Decoupling: The choice to acquire proton-decoupled or coupled spectra is determined by the desired information. Decoupled spectra offer simplicity and higher signal-to-noise for chemical shift determination, while coupled spectra provide valuable structural information through the observation of J-couplings.

Conclusion and Future Outlook

The difluoromethoxy group presents a unique and informative ¹⁹F NMR signature that is highly sensitive to the electronic environment of the parent molecule. Its characteristic chemical shift range and doublet multiplicity provide a clear window for structural elucidation and for probing electronic effects in a series of analogues. As the use of the -OCF₂H group in drug design continues to expand, a thorough understanding of its ¹⁹F NMR properties will be increasingly vital for medicinal chemists and researchers in the pharmaceutical sciences. Further systematic studies on a wider range of substituted benzoic acids and other scaffolds will undoubtedly refine our understanding and predictive capabilities for the ¹⁹F NMR shifts of this important functional group.

References

  • Royal Society of Chemistry. (2015). Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation Electronic Supporting Information. Retrieved from [Link]

  • PMC. (n.d.). Effects of fluorine bonding and nonbonding interactions on 19F chemical shifts. Retrieved from [Link]

  • UC Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

  • Adcock, W., Gupta, B. D., & Khor, T. C. (1976). Substituent effects by 19F nuclear magnetic resonance: Polar and π-electron effects. Australian Journal of Chemistry, 29(12), 2571-2581. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Fluorine NMR. Retrieved from [Link]

  • UC Santa Barbara. (n.d.). 19F NMR Reference Standards. Retrieved from [Link]

  • PMC. (n.d.). New Frontiers and Developing Applications in 19F NMR. Retrieved from [Link]

  • Freie Universität Berlin. (2024). Synthesis and Investigation of Reagents for the Introduction of OCF3 and Other Fluorinated Groups. Retrieved from [Link]

  • Modgraph. (n.d.). Substituent Chemical Shifts in NMR. Part 5: Mono and Difluoro S.C.S. in rigid molecules. Retrieved from [Link]

  • Dovepress. (2013). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Retrieved from [Link]

  • AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved from [Link]

  • ChemRxiv. (n.d.). QM Assisted ML for 19F NMR Chemical Shift Prediction. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Computational F NMR. 2. Organic Compounds. Retrieved from [Link]

  • ChemRxiv. (n.d.). Difluoroacetamide: A Selectively Tunable, Universal 1H and 19F Quantitative NMR Calibrant. Retrieved from [Link]

  • PubMed. (1989). 19F-NMR study on the interaction of fluorobenzoate with porcine kidney D-amino acid oxidase. Retrieved from [Link]

  • ResearchGate. (n.d.). 19 F NMR chemical shift values and identification of fluoromuconates and fluoromuconolactones. Retrieved from [Link]

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Comparative

The Difluoromethoxy Group: A Strategic Bioisostere for Methoxy in Benzoic Acid Bioactivity

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone fo...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone for optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2] Among these, the difluoromethoxy group (-OCF₂H) has emerged as a valuable bioisostere for the more common methoxy group (-OCH₃). This guide provides an in-depth comparison of the bioactivity of difluoromethoxy-substituted benzoic acids versus their methoxy counterparts, supported by experimental data and detailed protocols to empower researchers in their drug discovery efforts.

The Physicochemical Dichotomy: -OCF₂H vs. -OCH₃

The substitution of a methoxy group with a difluoromethoxy group on a benzoic acid scaffold induces significant changes in its physicochemical properties, which in turn modulate its biological activity.[3] These changes are primarily driven by the high electronegativity of the fluorine atoms.[4]

PropertyMethoxy (-OCH₃)Difluoromethoxy (-OCF₂H)Impact on Bioactivity
Electronic Effect Weakly electron-donating (resonance)Weakly electron-withdrawing (inductive)[1]Alters acidity (pKa) and interaction with target binding sites.[3]
Lipophilicity (logP) Moderately lipophilicMore lipophilic[1]Can enhance membrane permeability and oral absorption.[1][4]
Hydrogen Bonding Hydrogen bond acceptorHydrogen bond donor[2]Can introduce new, favorable interactions with biological targets.[2]
Metabolic Stability Prone to O-demethylationResistant to O-demethylation[1][2]Increases plasma half-life and bioavailability.[1][5]
Acidity (pKa of benzoic acid) pKa ≈ 4.50 (for p-methoxybenzoic acid)[6]pKa ≈ 2.5–3.0 (estimated for fluorinated analogs)[7]The electron-withdrawing nature of the -OCF₂H group increases the acidity of the carboxylic acid.[7]

The difluoromethoxy group's ability to act as a lipophilic hydrogen bond donor is a particularly rare and valuable characteristic in drug design.[1] This allows it to serve as a bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH₂) groups, potentially improving metabolic stability while maintaining crucial interactions with biological targets.[1]

Comparative Bioactivity: A Multifaceted Analysis

The altered physicochemical properties of difluoromethoxy benzoic acids translate into tangible differences in their biological activity compared to their methoxy analogs.

Enhanced Metabolic Stability

A primary driver for substituting a methoxy group with a difluoromethoxy group is to enhance a drug's metabolic stability.[1] The strong carbon-fluorine bonds are resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes which are responsible for O-demethylation of methoxy groups.[1][2] This modification can lead to a longer plasma half-life and improved bioavailability.[1] For instance, in a study of steroidal sulfamates, the difluoromethoxy-substituted compound was found to be more metabolically stable than its methoxy counterpart.[5]

Modulated Enzyme Inhibition

The electronic and conformational changes induced by the difluoromethoxy group can significantly impact a molecule's binding affinity and inhibitory activity against target enzymes. The increased acidity of the benzoic acid moiety can lead to stronger ionic interactions with basic residues in an enzyme's active site. Furthermore, the hydrogen bond donating capability of the -OCF₂H group can form additional interactions, leading to enhanced potency.[2]

Improved Cell Permeability

The increased lipophilicity of difluoromethoxy-substituted compounds generally leads to improved permeability across cellular membranes.[1][4] This is a critical factor for the oral bioavailability and efficacy of many drugs.[8][9] In a study on a series of compounds, the replacement of a dimethoxy catechol with its bis-difluoromethoxy counterpart resulted in increased metabolic stability and improved inhibitory efficacy in a cell-based assay.[10]

Experimental Workflows for Comparative Bioactivity Assessment

To empirically compare the bioactivity of difluoromethoxy and methoxy benzoic acids, a series of standardized in vitro assays are recommended.

In Vitro Metabolic Stability Assay

This assay evaluates the susceptibility of a compound to metabolism by liver enzymes.

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare 10 mM stock solutions of test compounds in DMSO mix Combine microsomes, phosphate buffer (pH 7.4), and test compound (final conc. 1 µM) prep_stock->mix prep_microsomes Thaw liver microsomes (human, rat, etc.) on ice prep_microsomes->mix start_reaction Initiate reaction by adding NADPH regenerating system mix->start_reaction incubate Incubate at 37°C start_reaction->incubate quench Quench reaction at various time points with cold acetonitrile incubate->quench centrifuge Centrifuge to pellet protein quench->centrifuge lcms Analyze supernatant by LC-MS/MS to quantify parent compound centrifuge->lcms calculate Calculate half-life (t½) lcms->calculate

Workflow for In Vitro Metabolic Stability Assay.

Protocol:

  • Preparation : Prepare a 10 mM stock solution of the test compound in DMSO.[2]

  • Incubation Mixture : In a microcentrifuge tube, combine liver microsomes (from the species of interest), a phosphate buffer (pH 7.4), and the test compound (final concentration typically 1 µM).[2]

  • Pre-incubation : Pre-warm the mixture to 37°C.

  • Reaction Initiation : Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system.

  • Time Points : At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution (e.g., cold acetonitrile).

  • Sample Processing : Centrifuge the samples to precipitate proteins.

  • Analysis : Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the parent compound.

  • Data Analysis : Determine the half-life (t½) of the compound by plotting the natural log of the remaining parent compound against time.

Enzyme Inhibition Assay

This assay determines the potency of a compound in inhibiting a specific enzyme. The following is a general protocol for a colorimetric assay.[11]

cluster_setup Assay Setup (96-well plate) cluster_reaction Reaction & Measurement cluster_data Data Analysis add_buffer Add assay buffer add_compound Add test compound (varying concentrations) add_buffer->add_compound add_enzyme Add enzyme solution add_compound->add_enzyme pre_incubate Pre-incubate to allow inhibitor-enzyme binding add_enzyme->pre_incubate add_substrate Initiate reaction by adding substrate pre_incubate->add_substrate measure Measure absorbance/fluorescence kinetically add_substrate->measure calculate_rate Calculate reaction rate measure->calculate_rate calculate_inhibition Determine % inhibition calculate_rate->calculate_inhibition calculate_ic50 Calculate IC₅₀ value calculate_inhibition->calculate_ic50 cluster_culture Cell Culture cluster_assay Permeability Assay cluster_analysis Analysis seed_cells Seed Caco-2 cells on semipermeable filter inserts culture_monolayer Culture for 21 days to form a differentiated monolayer seed_cells->culture_monolayer add_compound Add test compound to either apical or basolateral side culture_monolayer->add_compound incubate Incubate at 37°C add_compound->incubate collect_samples Collect samples from the receiver compartment at time points incubate->collect_samples quantify Quantify compound concentration in samples by LC-MS/MS collect_samples->quantify calculate_papp Calculate apparent permeability coefficient (Papp) quantify->calculate_papp

Workflow for Caco-2 Permeability Assay.

Protocol:

  • Cell Culture : Seed Caco-2 cells on semipermeable filter inserts in multi-well plates and culture them for approximately 21 days until they form a differentiated and polarized monolayer. [12]2. Assay :

    • For apical to basolateral (A-B) permeability, add the test compound to the apical (upper) compartment.

    • For basolateral to apical (B-A) permeability, add the test compound to the basolateral (lower) compartment.

  • Sampling : At various time points, collect samples from the receiver compartment.

  • Analysis : Quantify the concentration of the test compound in the collected samples using LC-MS/MS.

  • Data Analysis : Calculate the apparent permeability coefficient (Papp) for both directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux transporters. [13]

Case Studies: The Difluoromethoxy Advantage in Approved Drugs

The successful application of the difluoromethoxy group in approved drugs underscores its importance in modern drug discovery.

  • Pantoprazole (Protonix®) : A proton pump inhibitor where the difluoromethoxy group on the benzimidazole ring is crucial for its chemical stability and mechanism of action. [1]* Roflumilast (Daliresp®) : A selective phosphodiesterase-4 (PDE4) inhibitor used for chronic obstructive pulmonary disease (COPD). The difluoromethoxy group in Roflumilast contributes to its potency and metabolic stability. [1][14]

Conclusion

The substitution of a methoxy group with a difluoromethoxy group in benzoic acid derivatives offers a powerful strategy to modulate their bioactivity. The unique combination of increased lipophilicity, enhanced metabolic stability, and the ability to act as a hydrogen bond donor makes the difluoromethoxy group a valuable tool for medicinal chemists. [1][2]By understanding the fundamental physicochemical differences and employing rigorous experimental evaluation, researchers can leverage the difluoromethoxy group to design more effective and durable drug candidates.

References

  • The Difluoromethoxy Group: A Strategic Tool in Modern Medicinal Chemistry - Benchchem.
  • The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry - Benchchem.
  • Binding Affinity | Malvern Panalytical.
  • Application Notes and Protocols: Benzoic Acid Derivatives as Multi-Target Enzyme Inhibitors - Benchchem.
  • Advances in cell-based permeability assays to screen drugs for intestinal absorption.
  • Advances in cell-based permeability assays to screen drugs for intestinal absorption.
  • Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed. Available from: [Link]

  • Advanced drug permeability & transporter assays | In vitro DMPK services - Nuvisan. Available from: [Link]

  • Permeability and Transmembrane Transport Assay - Creative Diagnostics. Available from: [Link]

  • Four Gold Standards for Measuring Ligand-Binding Affinity - FindLight. Available from: [Link]

  • Full article: The role of fluorine in medicinal chemistry. Available from: [Link]

  • Containning Functional Groups & The Many Roles for Fluorine in Medicinal Chemistry.
  • What are some physical methods to determine binding affinity of a protein? - Reddit. Available from: [Link]

  • Overview of In Vitro Permeability Assays - Creative Bioarray. Available from: [Link]

  • Overview of methods to measure biochemical binding affinity - YouTube. Available from: [Link]

  • Binding Assays: Common Techniques and Key Considerations - Fluidic Sciences Ltd %. Available from: [Link]

  • Fluorine: An invaluable tool in medicinal chemistry - ResearchGate. Available from: [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC. Available from: [Link]

  • CN102690194A - Preparation method of 3-cyclopropylmethoxy-4-difluoromethoxy-benzoic acid - Google Patents.
  • CN102093194A - New method for synthesizing 3-cyclopropyl methoxy-4-(difluoromethoxy) benzoic acid - Google Patents.
  • Application Notes and Protocols: 2-(Benzylcarbamoyl)benzoic Acid in Enzyme Inhibition Assays - Benchchem.
  • Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines - ChemRxiv. Available from: [Link]

  • (PDF) An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid - ResearchGate. Available from: [Link]

  • Discovery of 4-[(2R,4R)-4-({[1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl}amino)-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic Acid (ABBV/GLPG-2222 - ACS Publications. Available from: [Link]

  • 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC. Available from: [Link]

  • Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines | ChemRxiv. Available from: [Link]

  • Benzoic Acid Derivatives with Trypanocidal Activity: Enzymatic Analysis and Molecular Docking Studies toward Trans-Sialidase - MDPI. Available from: [Link]

  • Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties - Journal of Organic and Pharmaceutical Chemistry.
  • Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G. Available from: [Link]

  • New Enzymatic Colorimetric Reactions of Benzoic Acid Derivatives with ABTS [2,2. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFezkctMUFHaOgcSQL5wk8wGOp2DaDplmPOIHj_JYXxo38EtSJN7E3N9hPJj_SFHxxspCcrr1VTt5LfDv_EEASetCUU8n8eH9AMzIJorlDmteyk0HTbTCb4B6fT8-NQPYHYJ6mab7tLe7ey4__zeyCiYp0JG1n0rM9DxqU4Ig==
  • Spectrophotometric Determination of Benzoic Acid Based on Inhibitive Effect on Tyrosinase Enzyme.
  • 3,4-Difluoro-2-methoxybenzoic acid - MySkinRecipes. Available from: [Link]

  • 2,3-Difluoro-4-methoxybenzoic acid | C8H6F2O3 | CID 3611682 - PubChem. Available from: [Link]

  • The pKa values of ortho-, meta-, and para-methoxybenzoic acids ar... - Pearson. Available from: [Link]...

  • Recent trends in direct O-mono-/di-/tri-fluoromethylation of carboxylic acids.
  • Which is more acidic among p methyl benzoic acid and p methoxy benzoic acid and why? - Quora. Available from: [Link]

  • Inhibitory Effects of 3-Cyclopropylmethoxy-4-(difluoromethoxy) Benzoic Acid on TGF-β1-Induced Epithelial–Mesenchymal Transformation of In Vitro and Bleomycin-Induced Pulmonary Fibrosis In Vivo - MDPI. Available from: [Link]

  • p-Methoxybenzoic acid, 3,5-difluorophenyl ester - the NIST WebBook. Available from: [Link]

  • A Comparative Analysis of the Biological Activities of 2-Benzoylbenzoic Acid Derivatives - Benchchem.
  • Synthesis, Characterization, and Application of 2‑((3- (Chloromethyl)-benzoyl)oxy)benzoic Acid: A Review - Semantic Scholar. Available from: [Link]

  • OH COOH A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives.

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Validation

Validating Difluoromethoxy (-OCHF2) Stability in Metabolic Assays

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, DMPK Scientists Executive Summary: The "Goldilocks" Bioisostere The difluoromethoxy group (-OCHF₂ ) has emerged as a critical bioisostere...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, DMPK Scientists

Executive Summary: The "Goldilocks" Bioisostere

The difluoromethoxy group (-OCHF₂ ) has emerged as a critical bioisostere in modern drug design, offering a strategic middle ground between the metabolically labile methoxy group (-OCH₃ ) and the chemically inert, highly lipophilic trifluoromethoxy group (-OCF₃ ).

While -OCHF₂ serves as a lipophilic hydrogen bond donor—a rare property in medicinal chemistry—it carries a specific metabolic liability: oxidative defluorination . This guide provides a technical framework for validating the metabolic stability of the -OCHF₂ moiety, distinguishing its intrinsic clearance from scaffold-driven metabolism, and objectively comparing it against standard alternatives.

Comparative Performance Analysis

The decision to incorporate an -OCHF₂ group often hinges on balancing potency (via H-bonding) with metabolic stability.[1] The table below synthesizes physicochemical properties and metabolic risks relative to its primary alternatives.

Table 1: Physicochemical & Metabolic Profile Comparison
FeatureMethoxy (-OCH₃ )Difluoromethoxy (-OCHF₂ )Trifluoromethoxy (-OCF₃ )
Electronic Effect Electron Donating (Resonance)Weakly Electron WithdrawingStrongly Electron Withdrawing
H-Bond Capability Acceptor OnlyDonor (Weak) & AcceptorAcceptor Only (Weak)
Lipophilicity (

LogP)
Low (Baseline)Moderate (+0.6 vs H)High (+1.04 vs H)
Metabolic Liability High (O-Demethylation)Moderate (Oxidative Defluorination)Low (Chemically Inert)
Primary Enzyme CYP450 (e.g., CYP2D6)CYP450 (CYP1A2, 3A4)N/A (Phase I Stable)
Metabolite Output Formaldehyde + PhenolDifluoroaldehyde + Phenol + HF N/A

Key Insight: The -OCHF₂ group is generally 3–5x more stable than -OCH3 due to the stronger C-F bonds (approx. 116 kcal/mol) and reduced electron density on the carbon, which disfavors the initial hydrogen abstraction by CYP450. However, unlike -OCF₃, it retains a C-H bond, making it susceptible to oxidative attack under high-turnover conditions.

Mechanistic Validation: The Oxidative Defluorination Pathway

To validate stability, one must understand the failure mode. The degradation of -OCHF₂ is not a simple hydrolysis; it is a CYP450-mediated oxidation.

Mechanism:

  • H-Abstraction: The CYP450 iron-oxo species abstracts the hydrogen from the -CHF₂ carbon.

  • Hydroxylation: Oxygen rebound forms a hemiacetal intermediate (-OC(OH)F₂).

  • Collapse: The unstable hemiacetal spontaneously eliminates hydrogen fluoride (HF) to form a carbonyl species (often a difluoroformate or acyl fluoride derivative), which rapidly hydrolyzes to the parent phenol.

Diagram 1: Oxidative Defluorination Pathway

DefluorinationPathway cluster_legend Pathway Key Parent Parent Drug (Ar-O-CHF2) Radical C-Radical Intermediate Parent->Radical [O] CYP CYP450 (H-Abstraction) CYP->Radical Hemiacetal Hemiacetal (Ar-O-CF2-OH) Radical->Hemiacetal OH Rebound Transition Spontaneous Elimination (-HF) Hemiacetal->Transition Acyl Acyl Fluoride / Formate Transition->Acyl Loss of HF Phenol Metabolite: Phenol (Ar-OH) Acyl->Phenol Hydrolysis key1 Critical Step: C-H Abstraction

Caption: The metabolic cascade of the -OCHF2 group, highlighting the critical C-H abstraction step that dictates stability.

Experimental Protocols for Stability Validation

To objectively validate the stability of the -OCHF₂ group, you cannot rely solely on parent depletion, as this does not distinguish where the molecule is being metabolized. You must employ a Self-Validating Tiered System .

Tier 1: Intrinsic Clearance (CLint) with Diagnostic Inhibitors

Objective: Determine if the -OCHF₂ group is the primary site of metabolism. System: Human Liver Microsomes (HLM) or Hepatocytes.

  • Incubation:

    • Substrate: 1 µM test compound.

    • Protein: 0.5 mg/mL HLM.[2]

    • Cofactor: 1 mM NADPH.[3]

    • Timepoints: 0, 5, 15, 30, 45, 60 min.

  • Diagnostic Control:

    • Run a parallel incubation with 1-aminobenzotriazole (ABT) (1 mM), a broad-spectrum CYP inhibitor.

    • Logic: If CLint drops significantly with ABT, metabolism is CYP-mediated (consistent with oxidative defluorination). If CLint remains high, the -OCHF₂ group is likely stable, and metabolism is driven by non-CYP pathways (e.g., esterases) or other sites.

Tier 2: Metabolite Identification (MetID) via Neutral Loss Scanning

Objective: Confirm the specific loss of the difluoromethoxy moiety. Method: UHPLC-HRMS (Q-TOF or Orbitrap).

  • Protocol:

    • Analyze incubation supernatant (from Tier 1) at T=60 min.

    • Search Trigger: Look for a mass shift of -50.00 Da (Conversion of -OCHF₂ to -OH) or -32.00 Da (Conversion to -OCH₃ if trapping occurs, though rare).

    • The "Phenol Check": The primary marker of -OCHF₂ instability is the appearance of the corresponding phenol metabolite.

    • Quantification: Compare the AUC of the Phenol metabolite vs. other metabolites (e.g., hydroxylations on the ring).

    • Validation Criterion: If the Phenol metabolite accounts for <10% of total metabolites, the -OCHF₂ group is considered metabolically robust .

Tier 3: The "Gold Standard" Fluoride Release Assay

Objective: Definitive proof of C-F bond cleavage. Context: Use this when MetID is ambiguous or when distinguishing between -OCHF₂ and other fluorinated sites.

  • Preparation: Incubate compound (10 µM) with HLM (1 mg/mL) for 60–120 min to maximize turnover.

  • Detection: Use a Fluoride-Selective Electrode (ISE) or Ion Chromatography (IC) on the supernatant.

  • Calculation:

    
    
    (Note: Multiply denominator by 2 because each -OCHF₂ group contains 2 fluorine atoms).
    

Decision Workflow & Data Interpretation

Use this logic flow to interpret your assay results and decide on lead optimization strategies.

Diagram 2: Stability Validation Workflow

ValidationWorkflow Start Start: HLM Stability Assay (1 µM, 60 min) CheckCL Is Intrinsic Clearance (CLint) High? Start->CheckCL Stable Result: Metabolically Stable (Proceed to In Vivo) CheckCL->Stable No (Low CLint) MetID Perform MetID (HRMS) CheckCL->MetID Yes (High CLint) CheckPhenol Is Phenol (Ar-OH) Major Metabolite? MetID->CheckPhenol GroupUnstable Conclusion: -OCHF2 is Liability Action: Switch to -OCF3 or -OCH2CF3 CheckPhenol->GroupUnstable Yes (>20% Total Met) ScaffoldUnstable Conclusion: Scaffold is Liability Action: Block other metabolic soft spots CheckPhenol->ScaffoldUnstable No (Other Mets Dominant)

Caption: Decision tree for distinguishing -OCHF2 instability from general scaffold clearance.

References

  • Erickson, J. A., et al. (2010). "The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry." Journal of Medicinal Chemistry. (Note: Representative citation for bioisostere properties).

  • Zhong, D., et al. (2005).[4] "Metabolism of Pantoprazole Involving Conjugation With Glutathione in Rats." Journal of Pharmacy and Pharmacology.

  • U.S. Food and Drug Administration. (2010). "Roflumilast (Daliresp) Prescribing Information & Pharmacology." FDA Access Data.

  • Zhang, Y., et al. (2023). "Insights into Cytochrome P450 Enzymes Catalyzed Defluorination of Aromatic Fluorides."[5][6] Manchester Institute of Biotechnology.[5]

  • Obach, R. S. (1999). "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data." Drug Metabolism and Disposition.

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-bromo-5-(difluoromethoxy)benzoic acid

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 2-bromo-5-(difluoromethoxy)benzoic acid. As a halogenated aromatic carboxylic acid, this compound requires specific handli...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 2-bromo-5-(difluoromethoxy)benzoic acid. As a halogenated aromatic carboxylic acid, this compound requires specific handling and disposal protocols to ensure laboratory safety and environmental protection. This guide is designed for researchers, scientists, and drug development professionals, moving beyond simple instructions to explain the scientific rationale behind each procedural step.

Core Principles: Hazard Assessment and Chemical Profile

Understanding the chemical nature of 2-bromo-5-(difluoromethoxy)benzoic acid is fundamental to its safe disposal. Its structure contains a bromine atom and a difluoromethoxy group on a benzoic acid backbone, classifying it as a halogenated organic compound.[1] This classification is the primary determinant for its disposal pathway.

While specific toxicity data for this exact compound is limited, analogous structures such as 2-bromo-5-hydroxybenzoic acid and 2-(difluoromethoxy)benzoic acid are known to cause skin, eye, and respiratory irritation.[2][3] Therefore, it is imperative to handle this chemical with the assumption that it poses similar hazards.

Table 1: Chemical and Hazard Profile

PropertyValue / InformationSource(s)
Molecular Formula C₈H₅BrF₂O₃[4]
Classification Halogenated Aromatic Carboxylic Acid[1]
Anticipated Hazards Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[2][3][5][6]
Incompatibilities Strong oxidizing agents, Strong bases.[3][7][8]
Hazardous Decomposition Thermal decomposition may produce Carbon oxides (CO, CO₂), Hydrogen bromide (HBr), and Hydrogen fluoride (HF).[2][3]

The rationale for avoiding strong bases is due to the acidic nature of the carboxylic acid group, which can lead to exothermic neutralization reactions. Strong oxidizing agents can react unpredictably and violently with the aromatic ring and its substituents.[9][10]

Pre-Disposal Safety: Engineering Controls and Personal Protective Equipment (PPE)

Before beginning any waste collection, establishing a safe working environment is paramount. The causality is simple: minimizing exposure eliminates risk.

  • Primary Engineering Control: All handling and segregation of 2-bromo-5-(difluoromethoxy)benzoic acid waste must be conducted within a certified chemical fume hood.[11] This prevents the inhalation of any dust or aerosolized particles.

  • Personal Protective Equipment (PPE): A multi-barrier approach is essential for personal safety.

    • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.[5][6]

    • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact.[5]

    • Body Protection: A lab coat or chemical-resistant apron should be worn to protect against contamination of personal clothing.[5]

The Disposal Workflow: A Step-by-Step Protocol

Disposing of this compound is not merely about discarding it; it's about safely transitioning it into the correct regulated waste stream. The following protocol ensures compliance and safety.

Step 1: Select the Appropriate Waste Container

The choice of container is the first critical step in preventing leaks and reactions.

  • Action: Use a designated, leak-proof, and sturdy container, preferably made of high-density polyethylene (HDPE).[12]

  • Rationale: This compound is a solid, but it will be collected with other similar wastes. Plastic containers are less prone to breakage than glass. The container must have a secure, screw-top cap to prevent vapors from escaping.[11][13]

Step 2: Label the Waste Container Immediately

Proper labeling is a cornerstone of laboratory safety and regulatory compliance.

  • Action: Before adding any waste, affix a "Hazardous Waste" label to the container.[11][14] Clearly write "Halogenated Organic Waste" and list the full chemical name: "2-bromo-5-(difluoromethoxy)benzoic acid." Do not use abbreviations or chemical formulas.[13]

  • Rationale: Immediate and clear labeling prevents accidental mixing of incompatible chemicals and ensures the waste is handled correctly by all personnel, including Environmental Health and Safety (EHS) staff.[15]

Step 3: Waste Segregation

This is the most critical step from a chemical safety and compliance perspective.

  • Action: Place solid 2-bromo-5-(difluoromethoxy)benzoic acid waste directly into the labeled "Halogenated Organic Waste" container.

  • Rationale: This compound is a halogenated organic.[1] Mixing halogenated and non-halogenated waste streams is poor practice and significantly increases disposal costs.[11] Crucially, never mix this waste with incompatible substances like strong bases or oxidizing agents.[3][7]

G start Researcher has 2-bromo-5-(difluoromethoxy)benzoic acid waste for disposal ppe_check Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) Work in Fume Hood start->ppe_check container_prep Step 2: Select & Label HDPE Waste Container 'HALOGENATED ORGANIC WASTE' ppe_check->container_prep segregation Step 3: Segregate Waste Add ONLY compatible halogenated organic solids. container_prep->segregation incompatible_check Is the waste mixed with strong bases, oxidizers, or non-halogenated solvents? segregation->incompatible_check stop STOP! Consult EHS immediately. Do not proceed with disposal. incompatible_check->stop Yes seal_store Step 4: Securely Cap Container Store in Satellite Accumulation Area (Away from incompatibles) incompatible_check->seal_store No pickup Step 5: Arrange Pickup Contact institutional EHS for final disposal via approved facility. seal_store->pickup

Caption: Waste Disposal Decision and Workflow Diagram.

Step 4: Storage Pending Disposal

Proper interim storage is crucial to prevent accidents.

  • Action: Keep the waste container tightly sealed when not in use.[12][13] Store it in a designated Satellite Accumulation Area (SAA), away from heat or ignition sources and segregated from incompatible materials.[11]

  • Rationale: A sealed container prevents the release of vapors. Storing it in a designated and properly segregated area minimizes the risk of accidental reactions or spills.[14]

Step 5: Final Disposal

This chemical waste must not be disposed of via standard trash or drains.[14][15]

  • Action: Once the container is full (no more than 90%), arrange for pickup by your institution's certified Environmental Health and Safety (EHS) department.[12]

  • Rationale: Final disposal must be conducted at an approved and licensed waste disposal plant, typically via high-temperature incineration.[2][3][6][8] Incineration of brominated compounds must be done in facilities with scrubbers to handle the resulting hydrobromic acid (HBr) and other acid gases.[16][17]

Emergency Protocol: Spill Management

In the event of a small spill, a swift and correct response is critical.

  • Evacuate and Alert: Alert personnel in the immediate area.

  • Assess and Equip: Ensure you are wearing the appropriate PPE as described in Section 2.

  • Containment: For a solid spill, gently sweep or vacuum the material to avoid creating dust.[2][3] Place the collected material and any contaminated cleaning supplies (e.g., paper towels) into a sealed, labeled hazardous waste container.

  • Decontamination: Clean the spill area thoroughly.

  • Reporting: Report the incident to your laboratory supervisor and EHS department.

For large spills, evacuate the area immediately and contact your institution's emergency response team.[13]

References

  • U.S. Environmental Protection Agency. (n.d.). Disposal Guidance | I-WASTE DST. Retrieved from [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

  • Darnell, A.J. (1983). Bromination Process For Disposal Of Spilled Hazardous Materials. U.S. Environmental Protection Agency. Retrieved from [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Other Disposal Guidance | I-WASTE DST. Retrieved from [Link]

  • Temple University Environmental Health and Radiation Safety. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Massachusetts Institute of Technology. (n.d.). Procedure for Disposing of Hazardous Waste. Retrieved from [Link]

  • Electronic Code of Federal Regulations. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Environmental Fact Sheet, Organobromine. Retrieved from [Link]

  • University of California, Riverside. (n.d.). Examples of Incompatible Chemicals. Retrieved from [Link]

  • Utah State University. (n.d.). Incompatible Chemicals. Retrieved from [Link]

  • PubChem. (n.d.). 2-bromo-5-(difluoromethoxy)benzoic acid. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Chemical Incompatibility Chart. Retrieved from [Link]

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Handling

Personal protective equipment for handling 2-bromo-5-(difluoromethoxy)benzoic acid

An In-Depth Guide to Personal Protective Equipment for Handling 2-Bromo-5-(difluoromethoxy)benzoic Acid Immediate Safety Briefing This document provides critical safety protocols for handling 2-bromo-5-(difluoromethoxy)b...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Personal Protective Equipment for Handling 2-Bromo-5-(difluoromethoxy)benzoic Acid

Immediate Safety Briefing

This document provides critical safety protocols for handling 2-bromo-5-(difluoromethoxy)benzoic acid. While no specific safety data sheet (SDS) is available for this exact compound, its structure as a halogenated aromatic carboxylic acid necessitates stringent safety measures based on data from closely related analogues. Analogous compounds are known to cause severe skin and eye irritation and may cause respiratory irritation.[1][2][3][4] Therefore, all handling operations must be conducted with the assumption that this compound is hazardous. Adherence to the following personal protective equipment (PPE) and handling protocols is mandatory to ensure personnel safety.

Core Hazards:

  • Eye Contact: Poses a risk of serious eye damage.[3][5]

  • Skin Contact: Causes skin irritation.[2][3][4]

  • Inhalation: Inhalation of dust may lead to respiratory tract irritation.[1][3][5]

  • Ingestion: Harmful if swallowed.[1][5]

Hazard Assessment and Risk Mitigation

2-Bromo-5-(difluoromethoxy)benzoic acid is a solid, likely crystalline, organic compound. The primary routes of exposure are through inhalation of airborne particulates, direct skin contact, and eye contact. The causality behind our PPE recommendations is directly linked to mitigating these exposure risks at every stage of handling.

  • Engineering Controls (First Line of Defense): Before considering PPE, appropriate engineering controls must be in place. All operations involving the solid compound or its concentrated solutions should be performed within a certified chemical fume hood to minimize inhalation exposure.[6][7] Eyewash stations and safety showers must be readily accessible.[2][4]

  • Personal Protective Equipment (Second Line of Defense): PPE is not a substitute for robust engineering controls but is essential to protect from residual risks and in the event of a spill or accident.

Core PPE Requirements

The following PPE is the minimum requirement for any personnel present in a laboratory where 2-Bromo-5-(difluoromethoxy)benzoic acid is being handled.

PPE CategorySpecificationRationale
Eye & Face ANSI Z87.1-compliant safety glasses with side shields (minimum). Chemical splash goggles are required when handling solutions. A face shield over goggles is required for splash or explosion risks.[1][2][8]Protects against accidental splashes of solutions or airborne solid particles, preventing serious eye irritation or damage.[2][3][9]
Hand Protection Chemical-resistant gloves (Nitrile is a suitable initial choice, but always check manufacturer compatibility charts for specific solvents used).[9] Inspect gloves before each use.[1][10]Prevents direct skin contact, which can cause irritation.[2][3] Contaminated gloves must be disposed of properly.[1]
Body Protection A fully buttoned, long-sleeved laboratory coat. A chemically resistant apron may be required for large-volume operations.[8][9]Protects skin and personal clothing from contamination.
Footwear Closed-toe, closed-heel shoes constructed of a material that is resistant to chemicals.[8]Protects feet from spills and falling objects.

Task-Specific PPE Protocols

Different laboratory procedures present varying levels of risk. The following table outlines the required PPE for specific tasks.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing & Solids Handling Chemical Splash GogglesChemical-Resistant GlovesLaboratory CoatRequired. Use within a fume hood or ventilated balance enclosure. If not possible, a NIOSH-approved respirator (e.g., N95) is mandatory.[1][3][11]
Dissolution & Solution Transfer Chemical Splash GogglesChemical-Resistant GlovesLaboratory CoatWork in a fume hood. Not required if handling is entirely within the hood.
Running Reactions & Workup Goggles & Face ShieldChemical-Resistant GlovesLaboratory Coat & ApronWork in a fume hood.
Spill Cleanup (Solid or Liquid) Goggles & Face ShieldHeavy-Duty Nitrile GlovesChemically Resistant Suit/ApronRequired. Minimum of an air-purifying respirator with appropriate cartridges.[12][13]
Workflow for Donning and Doffing PPE

Proper procedure in putting on and taking off PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) d1 1. Lab Coat d2 2. Safety Goggles/ Face Shield d1->d2 d3 3. Respirator (if required) d2->d3 d4 4. Gloves d3->d4 f1 1. Gloves f2 2. Lab Coat f1->f2 f3 3. Goggles/ Face Shield f2->f3 f4 4. Respirator (if required) f3->f4

Caption: Sequential process for correctly donning and doffing PPE.

Emergency Procedures

Exposure Response
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[2][5] Seek immediate medical attention.[1][5]

  • Skin Contact: Remove contaminated clothing immediately.[3] Wash affected skin with plenty of soap and water for at least 15 minutes.[1][2] Seek medical attention if irritation occurs or persists.[2]

  • Inhalation: Move the affected person to fresh air.[1][3] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[1] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[1] Never give anything by mouth to an unconscious person.[10] Seek immediate medical attention.

Spill Response Protocol

This decision tree outlines the immediate steps for responding to a spill. Only trained personnel with the correct PPE should attempt to clean up a spill.[14][15]

Spill_Response decision decision action action stop stop start Spill Occurs alert Alert personnel in the area and your supervisor start->alert assess Is the spill large, vapors present, or you feel unsafe? alert->assess evacuate EVACUATE AREA Close doors Call Emergency Services (911) assess->evacuate Yes don_ppe Don appropriate PPE (See Table 2) assess->don_ppe No contain Contain the spill (Use absorbent dikes for liquids, cover solids to prevent dust)[11][16] don_ppe->contain cleanup Clean up spill contain->cleanup solid Solid Spill: Carefully scoop material into a labeled hazardous waste container. AVOID CREATING DUST.[1][14][15] cleanup->solid If Solid liquid Liquid Spill: Absorb with inert material (e.g., vermiculite, sand). Place in waste container.[14][17] cleanup->liquid If Liquid decontaminate Decontaminate the area with soap and water.[14][16] solid->decontaminate liquid->decontaminate dispose Dispose of all materials as hazardous waste. decontaminate->dispose

Sources

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